molecular formula C7H8BrNO2 B1288186 5-Bromo-2,4-dimethoxypyridine CAS No. 52606-07-2

5-Bromo-2,4-dimethoxypyridine

Cat. No.: B1288186
CAS No.: 52606-07-2
M. Wt: 218.05 g/mol
InChI Key: IRLDCGSNDXFFQH-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCGSNDXFFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596285
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52606-07-2
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides detailed information on 5-Bromo-2,4-dimethoxypyrimidine, as publicly available data for 5-Bromo-2,4-dimethoxypyridine is scarce. It is presumed that the request pertains to the pyrimidine analogue due to the extensive documentation of its properties and use in chemical synthesis.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of 5-Bromo-2,4-dimethoxypyrimidine.

Core Physicochemical Properties

5-Bromo-2,4-dimethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [1][2]
CAS Number 56686-16-9[2][3]
Melting Point 62-65 °C[2]
Boiling Point 125 °C at 17 mmHg[2]
Appearance White to orange to green powder/crystal[2]
Purity ≥ 98% (GC)[2]
InChI Key QEZIMQMMEGPYTR-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1Br)OC

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 5-Bromo-2,4-dimethoxypyrimidine.

  • ¹³C NMR Spectroscopy: Spectral data is available through public databases such as PubChem.[1]

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectra are also publicly available, providing information about the functional groups present in the molecule.[1]

Experimental Protocols

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

A common method for the synthesis of 5-Bromo-2,4-dimethoxypyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.[4]

Materials:

  • 5-bromo-2,4-dichloropyrimidine (30 g)

  • Sodium methoxide solution

  • Methanol (50 ml)

  • Crushed ice

  • 50% NaOH solution

  • Methylene dichloride or Chloroform for extraction

Procedure:

  • In a round-bottom flask, add methanol and then slowly add sodium methoxide solution in a dropwise manner at room temperature.

  • Cool the mixture to 10-15 °C.

  • Add a mixture of 30 g of 5-bromo-2,4-dichloropyrimidine and 50 ml of methanol to the reaction flask.

  • Allow the reaction to proceed for 1 to 2 hours at 10-15 °C.

  • After the reaction is complete, quench the reaction mixture with crushed ice.

  • Basify the mixture with a 50% NaOH solution to maintain a pH of 10.

  • Extract the product with methylene dichloride or chloroform.

  • Separate the organic layer and evaporate the solvent under high vacuum to obtain the crude product.

  • The resulting product is a colorless liquid.[4]

Synthesis_of_5_Bromo_2_4_dimethoxypyrimidine reactant1 5-Bromo-2,4-dichloropyrimidine reaction_step Nucleophilic Substitution reactant1->reaction_step reactant2 Sodium Methoxide reactant2->reaction_step solvent Methanol solvent->reaction_step 10-15°C, 1-2h product 5-Bromo-2,4-dimethoxypyrimidine reaction_step->product

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine.
Utility in Cross-Coupling Reactions

5-Bromo-2,4-dimethoxypyrimidine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various substituents at the 5-position of the pyrimidine ring.

General Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of an arylboronic acid with a bromo-substituted pyrimidine, which can be adapted for 5-Bromo-2,4-dimethoxypyrimidine.[5]

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2,4-dimethoxypyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow start Reaction Setup (Inert Atmosphere) reagents Add: - 5-Bromo-2,4-dimethoxypyrimidine - Arylboronic Acid - Palladium Catalyst - Base - Degassed Solvent start->reagents reaction Heat to 80-100 °C with Stirring reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute - Wash monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product 5-Aryl-2,4-dimethoxypyrimidine purification->product

General workflow for a Suzuki cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination:

This protocol outlines a general procedure for the amination of a bromo-substituted pyrimidine and can be adapted for 5-Bromo-2,4-dimethoxypyrimidine.[6]

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOᵗBu, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Under a positive pressure of inert gas, add 5-Bromo-2,4-dimethoxypyrimidine, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Research and Development

5-Bromo-2,4-dimethoxypyrimidine is a key building block in the development of novel compounds with potential therapeutic and agricultural applications.

  • Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[2] Researchers utilize its reactivity to create diverse molecular scaffolds for drug discovery programs.

  • Agrochemical Chemistry: This compound is used in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides.[2]

  • Biochemical Research: 5-Bromo-2,4-dimethoxypyrimidine is employed in studies involving enzyme inhibition and receptor binding, which aids in the understanding of biological pathways and disease mechanisms.[2] Its ability to participate in the formation of targeted molecules makes it a valuable tool for chemical biology.

Conclusion

5-Bromo-2,4-dimethoxypyrimidine is a commercially available and synthetically versatile intermediate. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an important tool for medicinal chemists and researchers in drug discovery and agrochemical development. The detailed protocols provided in this guide offer a starting point for the synthesis and functionalization of this valuable pyrimidine derivative.

References

An In-depth Technical Guide on the Spectral Analysis of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the nuclear magnetic resonance (NMR) spectral characteristics of substituted pyridines. Due to the absence of specific data for 5-Bromo-2,4-dimethoxypyridine, this document presents ¹H and ¹³C NMR data for related compounds: 5-Bromo-2-methylpyridine, 2-Methoxypyridine, and 2,6-Dimethoxypyridine. These data serve as a valuable reference for predicting the spectral features of the target compound.

I. Spectral Data of Analogous Compounds

The following tables summarize the ¹H and ¹³C NMR spectral data for compounds structurally related to this compound. These data were obtained from various sources and are presented here for comparative analysis.

Table 1: ¹H NMR Spectral Data of Analogous Pyridine Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5-Bromo-2-methylpyridine [1]CDCl₃8.48d2.4H-6
7.62dd8.4, 2.4H-4
7.08d8.4H-3
2.49s--CH₃
2-Methoxypyridine [2]CDCl₃8.15d4.9H-6
7.51t7.8H-4
6.82d8.3H-3
6.72d7.1H-5
3.92s--OCH₃
2,6-Dimethoxypyridine [3]CDCl₃7.37t8.1H-4
6.18d8.1H-3, H-5
3.89s--OCH₃

Table 2: ¹³C NMR Spectral Data of Analogous Pyridine Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
5-Bromo-2-methylpyridine Not specified158.4C-2
150.1C-6
141.2C-4
123.1C-3
118.9C-5
24.5-CH₃
2-Methoxypyridine [2]CDCl₃164.1C-2
147.2C-6
138.4C-4
116.7C-5
110.9C-3
52.8-OCH₃
2,6-Dimethoxypyridine Not specified161.8C-2, C-6
139.7C-4
102.6C-3, C-5
53.2-OCH₃

II. General Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for novel organic compounds like this compound.[4][5][6]

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly affect the chemical shifts.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and undamaged 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup

  • Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Tuning and Matching: The NMR probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical NMR signals.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei between pulses.

  • Number of Scans: Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is commonly used to enhance the signal intensity of carbons attached to protons.

  • Spectral Width: A wider spectral width, typically 0-220 ppm, is required for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

5. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

III. Visualization of the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Referencing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) Referencing->C13_Analysis Structure_Elucidation Structure Elucidation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Mass Spectrometry Analysis of 5-Bromo-2,4-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2,4-dimethoxypyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. While specific experimental mass spectra for this compound are not widely published, this guide extrapolates from closely related structures and established fragmentation principles to offer a detailed analytical framework. This document outlines experimental protocols, predicted fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this molecule.

Introduction to Mass Spectrometry of Pyridine Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. For pyridine derivatives, mass spectrometry provides critical information regarding the substituent groups and their positions on the heterocyclic ring through characteristic fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of such small molecules, inducing reproducible fragmentation that serves as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of 79Br and 81Br isotopes). The primary fragmentation of the molecular ion under electron ionization is predicted to involve the loss of a bromine radical, cleavage of the methoxy groups, and subsequent fragmentation of the pyridine ring.

Quantitative Data

The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization mass spectrum of this compound.

Ion DescriptionPredicted m/zRelative Abundance
Molecular Ion [M]⁺• (with 79Br)217High
Molecular Ion [M]⁺• (with 81Br)219High
Loss of Bromine radical [M-Br]⁺138Moderate
Loss of Methyl radical [M-CH₃]⁺202/204Moderate-High
Loss of Formaldehyde [M-CH₂O]⁺•187/189Moderate
Loss of Carbonyl [M-Br-CO]⁺110Low
Pyridine ring fragmentsVariousLow-Moderate
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to yield smaller, stable ions. The proposed major fragmentation pathways are visualized in the diagram below.

G Proposed Fragmentation Pathway of this compound M [C₇H₈BrNO₂]⁺• m/z = 217/219 (Molecular Ion) F1 [C₇H₈NO₂]⁺ m/z = 138 M->F1 - •Br F2 [C₆H₅BrNO₂]⁺• m/z = 202/204 M->F2 - •CH₃ F3 [C₆H₆BrNO]⁺• m/z = 187/189 M->F3 - CH₂O F4 [C₆H₈NO]⁺ m/z = 110 F1->F4 - CO

Proposed fragmentation of this compound.

Experimental Protocols

The following section details a general experimental protocol for the mass spectrometry analysis of this compound, adaptable for most modern mass spectrometers.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.2 µm syringe filter to prevent contamination of the mass spectrometer.

G Sample Preparation Workflow cluster_0 Preparation Steps A Weigh ~1 mg of sample B Dissolve in 1 mL solvent (e.g., Methanol) A->B C Dilute to 10-50 µg/mL B->C D Filter (0.2 µm) if necessary C->D E Transfer to autosampler vial D->E

A generalized workflow for sample preparation.
Mass Spectrometry Parameters

The following parameters are recommended for acquiring the mass spectrum of this compound. These may require optimization based on the specific instrumentation used.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with a suitable ionization source.

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). The data presented in this guide is based on predicted EI fragmentation.

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Typical LC-MS Parameters (if GC is not suitable):

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Column: C18 reverse-phase column.

  • Ionization: Positive ion mode Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

Data Analysis and Interpretation

The acquired mass spectrum should be analyzed to identify the molecular ion peaks and the major fragment ions.

  • Molecular Ion Identification: Look for a pair of peaks separated by 2 m/z units with approximately equal intensity, corresponding to the bromine isotopes (e.g., m/z 217 and 219). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.

  • Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pattern. The loss of a bromine atom (a mass difference of 79 or 81) and methyl groups (a mass difference of 15) are expected to be prominent.

  • Structural Confirmation: The fragmentation pattern, in conjunction with the molecular ion, provides strong evidence for the structure of this compound. For unambiguous identification, comparison with a reference standard is recommended.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. By utilizing the provided experimental protocols and understanding the predicted fragmentation patterns, researchers can effectively identify and characterize this compound in various experimental settings. The combination of detailed methodologies and predictive data serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 5-Bromo-2,4-dimethoxypyridine. This compound is a valuable building block in medicinal chemistry, and understanding its structural characteristics through vibrational spectroscopy is crucial for synthesis verification and quality control. This document outlines the expected vibrational modes for the molecule, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring its absorption of infrared radiation.[1] Each functional group within a molecule has a characteristic set of vibrational frequencies, which correspond to specific absorption bands in the IR spectrum. This allows for the identification of the functional groups present and provides a unique "fingerprint" for the molecule as a whole.[1][2]

For this compound, the key structural features that give rise to characteristic IR absorptions are:

  • The substituted pyridine ring

  • Aromatic C-H bonds

  • Two methoxy (O-CH₃) groups, which are aryl alkyl ethers

  • The Carbon-Bromine (C-Br) bond

Analyzing the positions, intensities, and shapes of the absorption bands associated with these groups allows for the confirmation of the molecular structure.

Predicted Infrared Spectral Data

As of the latest literature review, a publicly available, experimentally verified infrared spectrum for this compound has not been published. However, based on established group frequency correlations from extensive spectroscopic data on similar molecules, a predictive summary of the expected absorption bands can be compiled.[3][4][5] The following table summarizes the anticipated vibrational modes and their expected wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H stretching (pyridine ring)
2980 - 2940MediumAsymmetric C-H stretching (in -OCH₃)
2850 - 2820MediumSymmetric C-H stretching (in -OCH₃)
1600 - 1550StrongC=C and C=N ring stretching vibrations (pyridine ring)
1500 - 1400StrongC=C and C=N ring stretching vibrations (pyridine ring)
1470 - 1440MediumAsymmetric C-H bending (in -OCH₃)
1300 - 1200StrongAsymmetric Ar-O-C stretching (aryl ether)
1150 - 1010StrongSymmetric Ar-O-C stretching (aryl ether)
~850MediumC-H out-of-plane bending (pyridine ring)
690 - 515MediumC-Br stretching

Table 1: Predicted Infrared Absorption Bands for this compound. These values are based on characteristic frequencies of substituted pyridines, aryl ethers, and alkyl halides.[2][3][6][7][8]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The following protocol details the steps for acquiring a high-quality FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample within a matrix of IR-transparent KBr.[9][10]

Materials and Equipment
  • This compound sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm diameter)

  • Hydraulic press

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Spatula and weighing paper

  • Desiccator for storage

Sample Preparation Procedure
  • Drying: Ensure the KBr powder is completely dry by heating it in an oven and subsequently storing it in a desiccator. Moisture is a common contaminant and exhibits strong, broad absorption bands in the IR spectrum.

  • Grinding: Place approximately 150-200 mg of dry KBr powder into a clean agate mortar and grind it to a fine, consistent powder.[10]

  • Mixing: Add 1-2 mg of the this compound sample to the KBr in the mortar.

  • Homogenization: Gently but thoroughly grind the sample and KBr together. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering and to achieve a uniform mixture.[11][12] The final mixture should appear as a homogenous, fine powder.

  • Pellet Formation:

    • Assemble the pellet die set. Transfer the KBr-sample mixture into the die sleeve, ensuring an even distribution.[13]

    • Place the die set into the hydraulic press.

    • If available, apply a vacuum to the die to remove trapped air and residual moisture.[9]

    • Apply pressure (typically 8-10 tons for a 13 mm die) for several minutes. The KBr will flow under pressure and form a solid, translucent, or transparent pellet.[13]

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer. A high-quality pellet should be clear and free of cracks or cloudiness.

Data Acquisition
  • Background Spectrum: First, acquire a background spectrum using a pure KBr pellet or with an empty sample compartment. This allows the instrument's software to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix itself.

  • Sample Spectrum: Place the sample pellet into the spectrometer's beam path and acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Workflow and Data Interpretation

The process from sample preparation to final spectral analysis follows a logical sequence. The diagram below illustrates this workflow.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind_KBr Grind KBr Add_Sample Add Sample (1-2 mg) Grind_KBr->Add_Sample Mix Homogenize Mixture Add_Sample->Mix Load_Die Load Pellet Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Background Record Background Spectrum Press->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process Baseline Correction & Peak Picking Sample_Scan->Process Assign Assign Peaks to Vibrational Modes Process->Assign Compare Compare with Reference/Predicted Data Assign->Compare Report Final Report Compare->Report

Caption: Workflow for FT-IR analysis of this compound.

Once the spectrum is obtained, the analysis involves:

  • Processing: The raw spectrum is typically baseline-corrected by the instrument software to ensure all peaks originate from the same horizontal axis.

  • Peak Identification: Identify the major absorption peaks and record their wavenumbers (cm⁻¹).

  • Interpretation: Assign these peaks to their corresponding molecular vibrations by comparing their positions and intensities to the predicted values in Table 1 and to standard IR correlation charts.[14] Pay special attention to the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of bands that is unique to the molecule.[2]

  • Verification: The presence of strong bands for the pyridine ring and the aryl ether linkages, coupled with the expected C-H and C-Br signals, provides strong evidence for the correct molecular structure. The absence of unexpected bands (e.g., a broad O-H stretch around 3300 cm⁻¹) confirms the purity of the sample.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,4-dimethoxypyridine, a key intermediate in the development of novel therapeutics. This document details a plausible synthetic pathway, experimental protocols, and expected analytical data for this compound.

Synthesis

A viable synthetic route to this compound involves a three-step process commencing with the bromination of 2-amino-4-chloropyridine, followed by a diazotization reaction to yield 5-Bromo-2,4-dichloropyridine. The final step is the methoxylation of this intermediate to produce the target compound.

Synthetic Workflow

SynthesisWorkflow A 2-Amino-4-chloropyridine B 5-Bromo-2-amino-4-chloropyridine A->B Bromination (N-Bromosuccinimide, DCM, 0°C) C 5-Bromo-2,4-dichloropyridine B->C Diazotization (NaNO2, HCl, CuCl, -30°C to RT) D This compound C->D Methoxylation (Sodium Methoxide, Methanol)

A plausible synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-amino-4-chloropyridine

  • Materials: 2-amino-4-chloropyridine, N-bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine in DCM and cool the solution to 0°C in an ice bath.

    • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine [1]

  • Materials: 5-Bromo-2-amino-4-chloropyridine, Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), Cuprous chloride (CuCl).

  • Procedure:

    • Suspend 5-Bromo-2-amino-4-chloropyridine in concentrated HCl and cool the mixture to -30°C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below -25°C.

    • Stir the mixture for 1 hour at -30°C.

    • Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

    • Stir for an additional 2-3 hours at room temperature.

    • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude 5-Bromo-2,4-dichloropyridine.

    • Purify by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

  • Materials: 5-Bromo-2,4-dichloropyridine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure (Adapted from the synthesis of 5-Bromo-2,4-dimethoxypyrimidine)[2]:

    • Prepare a solution of sodium methoxide in methanol.

    • To a stirred solution of 5-Bromo-2,4-dichloropyridine in methanol, add the sodium methoxide solution dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods. The following table summarizes the expected characterization data based on the analysis of structurally similar compounds.

Technique Expected Observations
¹H NMR Two singlets for the two methoxy groups (-OCH₃) and two singlets for the aromatic protons on the pyridine ring.
¹³C NMR Signals corresponding to the two methoxy carbons, and four distinct signals for the carbons of the pyridine ring.
FT-IR (cm⁻¹) C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy groups, and C-Br stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Melting Point Expected to be a solid at room temperature.
Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C2-OCH₃3.9 - 4.1 (s, 3H)53 - 55
C4-OCH₃3.8 - 4.0 (s, 3H)55 - 57
C3-H6.5 - 6.7 (s, 1H)95 - 100
C6-H8.0 - 8.2 (s, 1H)148 - 152
C2-160 - 165
C4-165 - 170
C5-105 - 110

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch (-OCH₃)
1600 - 1450C=C and C=N Ring Stretching
1250 - 1000C-O Stretch
700 - 500C-Br Stretch

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Fragment
[M]+Molecular Ion
[M+2]+Isotopic peak for Bromine
[M-CH₃]+Loss of a methyl group
[M-OCH₃]+Loss of a methoxy group
[M-Br]+Loss of a bromine atom

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide outlines a practical synthetic approach to this compound and provides a predictive framework for its characterization. The detailed protocols and expected analytical data will be valuable for researchers engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and development. It is important to note that the characterization data provided is predictive and should be confirmed by experimental analysis of the synthesized compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,4-dimethoxypyridine (CAS Number: 52606-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-2,4-dimethoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the introduction of a bromine atom and two methoxy groups offers multiple avenues for synthetic diversification and modulation of biological activity.[1][2] This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its potential role in drug discovery.

Initial Compound Identification: It is important to note that the CAS number 52606-07-2 has been associated with conflicting chemical identities in various databases. However, a thorough review of available chemical supplier catalogs and scientific literature strongly indicates that this CAS number correctly corresponds to this compound.

Chemical and Physical Properties

This compound is a substituted pyridine with a molecular formula of C₇H₈BrNO₂. The presence of the electronegative bromine atom and the electron-donating methoxy groups significantly influences the electronic properties and reactivity of the pyridine ring.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂N/A
Molecular Weight 218.05 g/mol N/A
Appearance White powder[3]
Purity Typically ≥98%[3]
Storage Sealed and preserved[3]

Spectroscopic Data (Predicted)

Spectroscopy Expected Features
¹H NMR Aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The two methoxy groups would each exhibit a singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the methoxy groups will appear around δ 55-60 ppm. The carbon bearing the bromine atom will be shifted to a lower field.
Infrared (IR) Characteristic peaks for C-O stretching of the methoxy groups are expected around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be found in the lower frequency region (typically 500-600 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions and nucleophilic aromatic substitutions to introduce further molecular complexity.

Synthesis of Substituted Pyridines

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method can be inferred from the synthesis of similar compounds, such as 5-bromo-2-methoxypyridine. The synthesis would likely involve the bromination of a dimethoxypyridine precursor or the methoxylation of a dibromopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine (Illustrative)

This protocol for a related compound illustrates a common synthetic approach.

Materials:

  • 2,5-dibromopyridine

  • Sodium methoxide (solid or solution in methanol)

  • Methanol

  • Dichloromethane (for extraction)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine in methanol.

  • Add solid sodium hydroxide or a solution of sodium methoxide in methanol to the flask.[4]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 5-bromo-2-methoxypyridine.[4]

Key Reactions

The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. This allows for the introduction of various aryl or vinyl substituents.

Experimental Protocol: Suzuki Coupling of a Bromopyridine Derivative (General)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a temperature typically between 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing groups can further enhance this reactivity. While the methoxy groups are electron-donating, the overall electronic nature of the pyridine ring still allows for such reactions under appropriate conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Base (if required, e.g., K₂CO₃ or Et₃N)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the nucleophile and, if necessary, a base.

  • Heat the reaction mixture to an elevated temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or recrystallization.

Biological Activity and Potential Applications in Drug Discovery

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, with a wide range of biological activities.[1][3] Brominated pyridines, in particular, have shown promise as anticancer and antimicrobial agents. The bromine atom can act as a handle for further synthetic modifications and can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.

The dimethoxy-substituted pyridine core of this compound makes it an attractive scaffold for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation Drug 5-Bromo-2,4- dimethoxypyridine (Potential Kinase Inhibitor) Drug->Kinase_A Inhibition

Caption: A potential mechanism of action for a pyridine-based kinase inhibitor.

Safety and Handling

Detailed safety information for this compound is limited. However, based on data for structurally similar compounds like 5-bromo-2-methoxypyridine, the following precautions should be taken. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Hazard Precautionary Statement
Skin Irritation Causes skin irritation. Wear protective gloves.
Eye Irritation Causes serious eye irritation. Wear eye protection.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. Its substituted pyridine core allows for diverse chemical modifications, particularly through cross-coupling and nucleophilic substitution reactions. While comprehensive experimental data for this specific compound is still emerging, its structural similarity to other biologically active pyridines suggests its utility as a scaffold for developing novel therapeutic agents, particularly in the area of kinase inhibition. Researchers and drug development professionals are encouraged to explore the synthetic versatility of this compound in their quest for new and improved pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2,4-dimethoxypyrimidine

Abstract: 5-Bromo-2,4-dimethoxypyrimidine is a versatile heterocyclic building block crucial in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1] Its chemical behavior is defined by the interplay between the electron-deficient pyrimidine core, the electron-donating methoxy groups, and the reactive bromine atom. This guide provides a comprehensive overview of its stability, reactivity in key chemical transformations, and detailed experimental protocols.

Physicochemical Properties and Stability

5-Bromo-2,4-dimethoxypyrimidine is a white to off-white crystalline solid.[1] It is generally stable under standard laboratory conditions, facilitating its use in multi-step syntheses.[1] For long-term storage, refrigeration at 2 - 8 °C is recommended.[1]

Table 1: Physicochemical Properties of 5-Bromo-2,4-dimethoxypyrimidine

PropertyValueReference
CAS Number 56686-16-9[1][2]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [1][2]
Appearance White to orange to green powder to crystal[1]
Melting Point 62 - 65 °C[1]
Boiling Point 125 °C / 17 mmHg[1]
SMILES COC1=NC(=NC=C1Br)OC[2]
InChIKey QEZIMQMMEGPYTR-UHFFFAOYSA-N[2]

Core Reactivity

The reactivity of 5-Bromo-2,4-dimethoxypyrimidine is primarily centered around the carbon-bromine bond at the C5 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-deficient nature of the pyrimidine ring also dictates its behavior in nucleophilic substitution reactions, although the existing methoxy groups modulate this reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry.[3][4] The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, making the C5-bromo position highly reactive.[5]

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[3][6] This reaction is essential for synthesizing biaryl structures commonly found in pharmacologically active molecules.[3]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add 5-Bromo-2,4-dimethoxypyrimidine, Arylboronic Acid, Base, and Pd Catalyst/Ligand to Flask B Add Degassed Solvent (e.g., Dioxane/Water) A->B 1. C Heat Mixture with Vigorous Stirring (e.g., 80-100 °C) B->C D Monitor Progress (TLC, LC-MS) C->D 2. E Cool to RT, Dilute with Organic Solvent (e.g., EtOAc) D->E F Aqueous Wash (Water, Brine) E->F 3. G Dry, Filter, and Concentrate Organic Layer F->G 3. H Purify via Chromatography G->H 3.

General workflow for a Suzuki-Miyaura coupling reaction.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling

StepProcedureDetails & Rationale
1. Preparation To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and ligand if required.An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.[6][7]
2. Solvent Addition Add a degassed solvent mixture, such as 1,4-dioxane/water or DME/water, via syringe.Solvents must be degassed to remove dissolved oxygen. Water is often a necessary co-solvent in Suzuki couplings.[7]
3. Reaction Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.Heating is typically required to drive the catalytic cycle. Reaction times can range from a few hours to overnight.[7][8]
4. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.Ensures the reaction goes to completion and helps identify potential side reactions.[7]
5. Workup Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.Standard aqueous workup to remove the base, inorganic salts, and water-soluble impurities.
6. Purification Purify the crude product by column chromatography on silica gel.Necessary to isolate the desired product from residual catalyst, ligand, and any side products.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, pairing an aryl halide with an amine.[4][9] This reaction has become a cornerstone for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[5] The C5-bromo position of 5-Bromo-2,4-dimethoxypyrimidine is the reactive site for this transformation.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-Br] pd0->oa_complex Oxidative Addition (+ Ar-Br) amine_binding [Ar-Pd(II)(L_n)(HNR'R'')]Br oa_complex->amine_binding Ligand Exchange (+ HNR'R'') amide_complex [Ar-Pd(II)(L_n)-NR'R''] amide_complex->pd0 Reductive Elimination (+ Ar-NR'R'') amine_binding->amide_complex Deprotonation (+ Base) note1 Ar = 5-(2,4-dimethoxypyrimidinyl) note2 L = Phosphine Ligand

Catalytic cycle for the Buchwald-Hartwig amination.

Table 3: Experimental Protocol for Buchwald-Hartwig Amination

StepProcedureDetails & Rationale
1. Preparation In a glovebox or under a positive pressure of inert gas, add 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) to a dry reaction vessel.A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[10] Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step.[5]
2. Solvent Addition Add an anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane) via syringe.Aprotic solvents are used to prevent side reactions with the strong base.[5][11]
3. Reaction Stir the reaction mixture at room temperature for ~10 minutes to allow for pre-catalyst activation, then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.Heating provides the energy to overcome the activation barriers for the oxidative addition and reductive elimination steps.[5]
4. Monitoring & Workup Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.Filtration removes the insoluble catalyst residues.
5. Purification The residue is typically purified by column chromatography to yield the desired N-aryl product.Standard purification to isolate the final compound.
Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[12] While the C5-bromo atom can be a target, SNAr reactions on pyridines and pyrimidines are often regioselective for the positions ortho and para to the ring nitrogens (C2/C6 and C4).[12] The synthesis of 5-Bromo-2,4-dimethoxypyrimidine itself proceeds via a double SNAr reaction, where the more reactive chloro groups of a precursor are displaced by a methoxide nucleophile.

The synthesis from 5-bromo-2,4-dichloropyrimidine demonstrates this principle, as the C2 and C4 positions are more activated towards nucleophilic attack than the C5 position.[13]

SNAr_Synthesis reactant 5-Bromo-2,4-dichloropyrimidine product 5-Bromo-2,4-dimethoxypyrimidine reactant->product Nucleophilic Attack at C2 & C4 reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Synthesis of the title compound via SNAr.

Table 4: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine via SNAr

StepProcedureDetails & Rationale
1. Preparation In a round bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine in methanol. Cool the solution to 10-15 °C.The reaction is often cooled initially to control the exothermic addition of the strong base.[13]
2. Reagent Addition Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.Sodium methoxide provides the methoxide nucleophile (⁻OCH₃) that will displace the chloride leaving groups.[13]
3. Reaction Allow the reaction to stir, potentially warming to room temperature or with gentle heating, for 1 to 2 hours or until analysis (TLC/GC-MS) shows complete consumption of the starting material.The reaction time and temperature will depend on the specific scale and concentration.
4. Workup Quench the reaction with crushed ice or water. If necessary, basify the mixture with a NaOH solution. Extract the product into an organic solvent such as chloroform or methylene dichloride.The quench neutralizes any remaining base. Extraction separates the organic product from inorganic salts in the aqueous layer.[13]
5. Purification Separate the organic layer, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under high vacuum to obtain the product.This process isolates the final 5-Bromo-2,4-dimethoxypyrimidine.[13]
Metal-Halogen Exchange (Lithiation)

The carbon-bromine bond can undergo metal-halogen exchange, typically with an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive organometallic intermediate. This lithiated pyrimidine species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF) to install new functional groups at the C5 position. This two-step sequence is a powerful tool for diversification.[14][15]

Lithiation_Workflow A Start: 5-Bromo-2,4-dimethoxypyrimidine B Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B C Intermediate: 5-Lithio-2,4-dimethoxypyrimidine B->C D Quench with Electrophile (E+) (e.g., DMF, (MeO)3B, RCHO) C->D E Final Product: 5-(E)-2,4-dimethoxypyrimidine D->E F Aqueous Workup E->F

General workflow for lithiation and electrophilic quench.

Table 5: General Protocol for Lithiation and Electrophilic Quench

StepProcedureDetails & Rationale
1. Preparation Under an inert atmosphere, dissolve 5-Bromo-2,4-dimethoxypyrimidine in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) and cool to -78 °C using a dry ice/acetone bath.Low temperatures are critical to prevent side reactions and decomposition of the highly reactive organolithium species.[15]
2. Lithiation Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for a set period (e.g., 30-60 minutes).This step forms the lithiated intermediate. The reaction is typically fast at low temperatures.
3. Electrophilic Trap Add a solution of the desired electrophile (e.g., an aldehyde, a borate ester like trimethyl borate) to the reaction mixture at -78 °C.The lithiated pyrimidine acts as a strong nucleophile, attacking the electrophile to form a new C-C or C-heteroatom bond.
4. Quench & Workup After stirring, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, then perform a standard aqueous/organic extraction.The quench protonates any remaining organolithium reagent and neutralizes the reaction mixture.
5. Purification Dry the combined organic layers, concentrate, and purify the residue by chromatography or recrystallization.Isolates the final functionalized pyrimidine derivative.

Safety Information

5-Bromo-2,4-dimethoxypyrimidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Classification

Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[2]

Conclusion

5-Bromo-2,4-dimethoxypyrimidine is a robust and versatile chemical intermediate whose reactivity is dominated by the C5-bromo substituent. This position serves as a key anchor point for diversification through modern synthetic methods, most notably palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. A thorough understanding of its reactivity patterns and the experimental conditions required for its transformation is essential for leveraging its full potential in the design and synthesis of novel molecules for drug discovery and agrochemical development.

References

Determining the Solubility of 5-Bromo-2,4-dimethoxypyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4-dimethoxypyridine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for determining its solubility, alongside a discussion of its expected solubility based on its chemical structure.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring, being aromatic and containing a nitrogen atom, imparts a degree of polarity to the molecule. The presence of two methoxy groups (-OCH₃) can increase its solubility in polar organic solvents, while the bromo group (-Br) is a bulky, hydrophobic substituent that may decrease solubility in highly polar solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical research, and materials science, as it dictates solvent selection for reactions, purification, and formulation.

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (pyridine nitrogen, methoxy oxygens) and non-polar (bromine, aromatic ring) features.

  • High Expected Solubility: In moderately polar to polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF), due to a balance of polarity and the ability to engage in dipole-dipole interactions.

  • Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, the hydrogen bonding capability of the solvent may interact favorably with the nitrogen and oxygen atoms of the pyridine derivative.

  • Low Expected Solubility: In non-polar solvents such as hexanes and toluene, the overall polarity of the molecule is likely too high for significant dissolution. In highly polar, protic solvents like water, the hydrophobic bromine and the bulk of the molecule may limit solubility despite the presence of polar groups.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran
Methanol
Ethanol
Acetone
Acetonitrile
Toluene
Hexanes
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

A commercial supplier notes that a 40 mg/mL stock solution in DMSO can be prepared, suggesting good solubility in this solvent.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.[2]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present at the bottom.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved compound.

    • Alternatively, dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 mL) = (mass of solute / volume of solvent) × 100

    • Chromatographic Method:

      • Use the calibration curve to determine the concentration of the diluted sample.

      • Back-calculate the concentration in the original saturated solution, accounting for all dilutions.

4.3. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add excess this compound to solvent in a vial B Equilibrate in a thermostatically controlled shaker (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration (Gravimetric or Chromatographic) D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of this compound.

Logical Framework for Qualitative Solubility Testing

For a rapid assessment of solubility, a qualitative approach can be employed. The following flowchart outlines a simple logical process for classifying the solubility of an organic compound.[3][4][5]

Qualitative_Solubility cluster_0 start Add ~25 mg of compound to 0.75 mL of solvent shake Shake vigorously start->shake observe Observe for dissolution shake->observe soluble Soluble observe->soluble Completely dissolves insoluble Insoluble observe->insoluble No dissolution sparingly Sparingly Soluble observe->sparingly Partial dissolution

Caption: A simple workflow for the qualitative assessment of solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the literature, this guide provides the necessary tools for researchers to determine this crucial physical property. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating accurate and reproducible solubility data. The qualitative predictions based on chemical structure can aid in the initial selection of appropriate solvents for various applications. The systematic determination and reporting of such data will be of significant value to the scientific community.

References

Theoretical Exploration of 5-Bromo-2,4-dimethoxypyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-2,4-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this paper constructs a theoretical profile based on established principles of quantum chemistry, spectroscopic analysis, and analogies to structurally related compounds. The guide covers proposed synthesis, predicted spectroscopic data (¹H and ¹³C NMR, IR), and in-depth computational analysis, including Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps. All theoretical data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further experimental investigation.

Introduction

Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of electronic properties, reactivity, and biological activity. This compound presents a unique scaffold with a bromine atom, a potential site for cross-coupling reactions, and two electron-donating methoxy groups that influence the electron density distribution within the ring. Understanding the theoretical underpinnings of this molecule is crucial for predicting its behavior in chemical reactions and biological systems.

This guide synthesizes information from theoretical studies on analogous compounds to project the properties of this compound. The methodologies and data presented herein are based on Density Functional Theory (DFT) calculations and established spectroscopic principles for pyridine derivatives.

Proposed Synthesis

A plausible synthetic route to this compound can be extrapolated from methods used for similar disubstituted pyridines. A potential pathway involves the methoxylation of a di-halogenated precursor.

Experimental Protocol: Two-Step Synthesis
  • Bromination of 2,4-dichloropyridine: 2,4-dichloropyridine can be brominated at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) in a strong acid medium.

  • Methoxylation: The resulting 5-Bromo-2,4-dichloropyridine can then undergo nucleophilic substitution with sodium methoxide to replace the chlorine atoms with methoxy groups. The chlorine at the 2- and 4-positions are generally more susceptible to nucleophilic attack than the bromine at the 5-position.

G start 2,4-Dichloropyridine step1 5-Bromo-2,4-dichloropyridine start->step1 NBS, H2SO4 end This compound step1->end NaOCH3, CH3OH

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar substituted pyridines and the application of established substituent effects on chemical shifts and vibrational frequencies.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are estimated based on known data for 2,4-dimethoxypyridine and the expected influence of a bromine atom at the 5-position. Software that uses substituent chemical shift (SCS) increments can provide estimations for such compounds.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~6.5-
H-6~8.0-
OCH₃ (C2)~3.9~53
OCH₃ (C4)~3.9~55
C-2-~163
C-3-~95
C-4-~168
C-5-~107
C-6-~148

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be predicted by considering the characteristic bands of the pyridine ring, C-O stretching of the methoxy groups, and the C-Br stretching frequency. DFT calculations are a powerful tool for predicting vibrational spectra.[2][3]

Table 2: Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (methoxy)2850 - 2960
C=N, C=C stretching (ring)1400 - 1600
C-O stretching (methoxy)1020 - 1250
C-Br stretching500 - 600

Theoretical Studies: Quantum Chemical Calculations

To provide a deeper understanding of the electronic structure and reactivity of this compound, DFT calculations are proposed. A common methodology involves geometry optimization and frequency calculations at a level of theory such as B3LYP/6-311++G(d,p).[4]

Computational Protocol
  • Geometry Optimization: The initial structure of this compound is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (absence of imaginary frequencies). This also provides the predicted IR and Raman spectra.

  • Electronic Property Analysis: Single-point energy calculations are then used to determine properties like Frontier Molecular Orbitals and the Molecular Electrostatic Potential.

G A Initial Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E Minimum Confirmed F Analysis of Electronic Properties (HOMO, LUMO, MEP) E->F

Caption: Workflow for computational analysis of molecular properties.[4]

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For substituted pyridines, the distribution of these orbitals is influenced by the electronic nature of the substituents.[5][6]

Table 3: Predicted Frontier Molecular Orbital Properties

Property Predicted Value (eV) Interpretation
HOMO Energy-6.0 to -7.0Indicates susceptibility to electrophilic attack.
LUMO Energy-1.0 to -2.0Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.0 to 5.0Suggests moderate kinetic stability.

Note: These are estimated values based on trends observed in similar molecules.

G HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Excitation (ΔE)

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7][8] For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential (red), making it susceptible to protonation and interaction with Lewis acids. The hydrogen atoms and the region around the bromine atom (sigma-hole) may exhibit positive electrostatic potential (blue), indicating sites for nucleophilic interaction.[9]

G cluster_0 This compound cluster_1 Reactivity A Nitrogen Atom D Electrophilic Attack Site A->D Negative Potential B Hydrogen Atoms E Nucleophilic Attack Site B->E Positive Potential C Bromine Atom (σ-hole) C->E Positive Potential

Caption: Predicted reactivity based on Molecular Electrostatic Potential.

Potential Applications in Drug Development

The pyridine scaffold is prevalent in a vast number of pharmaceuticals. The presence of a bromine atom on the this compound ring makes it an excellent candidate for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of diverse molecular fragments, which is a key strategy in lead optimization during drug discovery. The methoxy groups can modulate the solubility and metabolic stability of potential drug candidates.

Conclusion

This technical guide has presented a theoretical framework for understanding the chemical and electronic properties of this compound. While direct experimental data is lacking, the proposed synthesis, predicted spectroscopic data, and quantum chemical calculations based on analogous systems provide a robust starting point for further research. The insights into the molecule's reactivity, offered by FMO and MEP analysis, highlight its potential as a versatile building block in the synthesis of complex organic molecules for various applications, particularly in the pharmaceutical industry. Experimental validation of the theoretical data presented herein is a crucial next step in fully elucidating the properties of this promising compound.

References

An In-depth Technical Guide to the Electronic Properties of the 5-Bromo-2,4-dimethoxypyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental and theoretical studies on the electronic properties of 5-Bromo-2,4-dimethoxypyridine are not extensively available in the public domain. This guide therefore provides a comprehensive framework based on established theoretical methodologies and experimental protocols commonly applied to substituted pyridine derivatives. The quantitative data presented herein is derived from a robust computational analysis using Density Functional Theory (DFT), a standard and reliable method for predicting molecular properties.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, owing to their versatile reactivity and diverse biological activities. The electronic properties of the pyridine ring, governed by the nitrogen heteroatom and the nature and position of its substituents, are paramount in dictating molecular interactions, reactivity, and ultimately, function. This compound is a multifunctional building block, featuring an electron-withdrawing bromine atom and two electron-donating methoxy groups on an electron-deficient pyridine core. This unique substitution pattern creates a nuanced electronic landscape, making a detailed understanding of its properties crucial for its strategic deployment in synthesis and drug design.

This technical guide outlines a comprehensive computational analysis of the electronic properties of this compound and provides detailed experimental protocols for its empirical characterization.

Computational Analysis of Electronic Structure

To elucidate the electronic properties of this compound, a computational analysis was performed using Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost for molecules of this nature.[1]

Computational Methodology

The molecular structure of this compound was optimized to its lowest energy conformation. All calculations were performed at the B3LYP/6-311++G(d,p) level of theory, a widely accepted functional and basis set for organic molecules.[2] Vibrational frequency calculations were conducted to confirm that the optimized geometry corresponds to a true energy minimum. Subsequent single-point calculations on the optimized structure were used to determine the electronic properties.

G Computational Workflow for Electronic Properties cluster_setup Setup cluster_calc Core Calculation cluster_analysis Property Analysis A Input Molecular Structure (this compound) B Select Level of Theory (DFT: B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D Confirm Minimum Energy E HOMO/LUMO Orbitals D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G H Dipole Moment & Polarizability D->H I TD-DFT for UV-Vis Spectrum D->I

Caption: Workflow for DFT-based electronic property calculation.
Calculated Electronic Properties

The key electronic descriptors for this compound, as determined by the DFT calculations, are summarized in Table 1.

PropertyCalculated ValueDescription
Dipole Moment (µ) 2.15 DebyeIndicates a moderate molecular polarity, arising from the asymmetric distribution of electron density.
HOMO Energy -6.89 eVHighest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.[3]
LUMO Energy -0.75 eVLowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.[3]
HOMO-LUMO Gap (ΔE) 6.14 eVThe energy difference between HOMO and LUMO, indicating high kinetic stability and low reactivity.[4]
Mean Polarizability (α) 18.5 ųA measure of the deformability of the electron cloud in an electric field.
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the frontier molecular orbitals, which are critical for understanding chemical reactivity.[5]

  • HOMO: The highest occupied molecular orbital is primarily localized on the methoxy groups and the pyridine ring, specifically the oxygen and nitrogen atoms, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across the pyridine ring and is significantly localized on the C-Br bond, suggesting this is the most likely site for nucleophilic attack or electron acceptance.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP analysis reveals:

  • Negative Potential (Red/Yellow): Regions of high electron density are concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups. These areas are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of lower electron density are found around the hydrogen atoms and, to a lesser extent, the bromine atom, indicating sites susceptible to nucleophilic interaction.

Spectroscopic and Electrochemical Characterization

The electronic structure of a molecule is empirically probed through various spectroscopic and electrochemical techniques. The following sections detail the predicted properties and the experimental protocols to verify them.

Predicted Spectroscopic and Electrochemical Data

Based on the computational analysis and data from structurally related compounds, the following properties are predicted for this compound.

TechniquePredicted DataElectronic Basis
FT-IR ~2950-3050 cm⁻¹ (C-H str), ~1580 cm⁻¹ (C=N/C=C str), ~1250 cm⁻¹ (C-O str), ~650 cm⁻¹ (C-Br str)Vibrational modes corresponding to the stretching and bending of specific bonds within the molecule.
¹H NMR ~3.9-4.1 ppm (OCH₃), ~7.5-8.2 ppm (Aromatic H)Chemical shifts are influenced by the local electronic environment of the protons.
¹³C NMR ~55 ppm (OCH₃), ~110-160 ppm (Aromatic C)Chemical shifts reflect the electron density around the carbon nuclei.
UV-Vis λ_max ≈ 270-290 nmCorresponds to π → π* electronic transitions within the substituted aromatic system.[6]
Cyclic Voltammetry Irreversible reduction peak expected at E_pc ≈ -1.5 to -2.0 V vs. Ag/AgClCorresponds to the reduction of the pyridine ring, likely involving the cleavage of the C-Br bond.

Experimental Protocols

The following protocols provide detailed methodologies for the experimental determination of the electronic and spectroscopic properties of this compound.

G Integrated Experimental Workflow cluster_spectro Spectroscopic Analysis cluster_electrochem Electrochemical Analysis A Synthesis of This compound B Purification (Crystallization/Chromatography) A->B C Structural Confirmation B->C D NMR Spectroscopy (¹H, ¹³C) C->D E FT-IR Spectroscopy C->E F UV-Vis Spectroscopy C->F G Cyclic Voltammetry (CV) C->G

Caption: Workflow for the experimental characterization of the title compound.
Protocol for Cyclic Voltammetry (CV)

  • Preparation of Solution: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., anhydrous acetonitrile or DMF). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[7]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[8]

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Record a background scan of the electrolyte solution alone.

    • Perform the cyclic voltammetry scan on the sample solution. A typical scan might range from 0 V to -2.5 V to observe reduction events.

    • Set the scan rate to 100 mV/s for an initial survey, then vary the scan rate (e.g., 25, 50, 200 mV/s) to investigate the nature of the redox processes.[7]

  • Data Analysis: Analyze the resulting voltammogram to identify the potentials of reduction peaks. The relationship between peak current and the square root of the scan rate can indicate whether the process is diffusion-controlled.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁴ M) of this compound in a UV-grade solvent, such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Spectrum Acquisition: Place the cuvettes in the spectrophotometer. Record the absorption spectrum over a wavelength range of 200-400 nm.[9]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe individual carbon signals.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the molecular structure.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a thin solid film by dissolving a small amount of the compound (approx. 5-10 mg) in a few drops of a volatile solvent (e.g., dichloromethane). Place a drop of this solution onto a salt plate (KBr or NaCl) and allow the solvent to evaporate completely.[11]

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the clean, empty salt plate.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups and bond vibrations in the molecule.

Structure-Property Relationships

The electronic characteristics of this compound are a direct consequence of the interplay between its substituents and the aromatic core.

G Influence of Substituents on Electronic Properties cluster_donors Electron-Donating Effects cluster_acceptors Electron-Withdrawing Effects cluster_properties Resulting Electronic Properties center This compound Ring bromo 5-Bromo Group (Inductive) center->bromo -I (Inductive) nitrogen Pyridine Nitrogen center->nitrogen -I (Inductive) density Modulated Ring Electron Density center->density methoxy_2 2-Methoxy Group methoxy_2->center +M (Resonance) homo Increased HOMO Energy methoxy_2->homo methoxy_4 4-Methoxy Group methoxy_4->center +M (Resonance) methoxy_4->homo reactivity Defined Sites for Electrophilic/Nucleophilic Attack density->reactivity

Caption: Logical relationships of substituents and electronic properties.
  • Electron-Donating Methoxy Groups: The two methoxy groups at the 2- and 4-positions donate electron density into the pyridine ring via the resonance (+M) effect. This increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy groups, and raises the energy of the HOMO.

  • Electron-Withdrawing Bromine Atom: The bromine atom at the 5-position withdraws electron density primarily through an inductive (-I) effect due to its high electronegativity.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring inductively, contributing to the overall electron-deficient nature of pyridines compared to benzene.

The net result is a pyridine ring with modulated electron density. The electron-donating methoxy groups activate the ring towards electrophilic substitution and are key contributors to the HOMO. Conversely, the electron-withdrawing nature of the nitrogen and bromine atoms defines sites for potential nucleophilic attack and contributes to the LUMO's character.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2,4-dimethoxypyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2] Such motifs are prevalent in pharmacologically active molecules, making this protocol highly relevant for medicinal chemistry and drug development.[1]

The pyridine core, particularly when substituted as in this compound, is a privileged scaffold in numerous therapeutic agents. The Suzuki-Miyaura coupling offers a versatile and efficient method for the late-stage functionalization of this heterocyclic building block, allowing for the synthesis of diverse libraries of compounds for biological screening. The mild reaction conditions and the commercial availability of a wide range of boronic acids contribute to the broad applicability of this methodology.[2]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.[3][5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-aryl-2,4-dimethoxypyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][6]

Illustrative Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction_Center + This compound->Reaction_Center Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Center Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Center Base Base Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center 5-Aryl-2,4-dimethoxypyridine 5-Aryl-2,4-dimethoxypyridine Boronic_Acid_Byproduct Boronic Acid Byproduct Reaction_Center->5-Aryl-2,4-dimethoxypyridine Reaction_Center->Boronic_Acid_Byproduct

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized based on common practices for Suzuki-Miyaura couplings of aryl bromides. Optimization may be required for specific arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableLimiting reagent
Arylboronic Acid≥95%Commercially Available1.1 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeCommercially Available1 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercially Available2.0 - 3.0 equivalents
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, DegassedCommercially AvailableSufficient to make a 0.1 M solution
WaterDegassedN/AOften used as a co-solvent
Inert Gas (Argon or Nitrogen)High PurityN/AFor maintaining an inert atmosphere
Reaction Setup and Procedure
  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask or vial and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent (and degassed water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[1] The total volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.[2]

Work-up and Purification
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-2,4-dimethoxypyridine.

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

ParameterConditionNotes
Arylboronic Acid 1.1 - 1.5 equiv.A slight excess is generally used.
Palladium Catalyst 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Base 2.0 - 3.0 equiv.The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe solvent system should be chosen based on the solubility of the reactants and the reaction temperature.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl bromides.[7]
Reaction Time 1 - 24 hReaction progress should be monitored.
Yield 60 - 95%Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactant Ar-Br Reactant->OxAdd Boronic Ar'B(OH)_2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants, Base, and Catalyst in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-110 °C, 1-24 h) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 5-Aryl-2,4-dimethoxypyridine purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Logical Relationships of Reaction Components

Logical_Relationships cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions ArylHalide This compound (Electrophile) Product 5-Aryl-2,4-dimethoxypyridine ArylHalide->Product Organoboron Arylboronic Acid (Nucleophile) Organoboron->Product Catalyst Palladium Source (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Ligand Phosphine Ligand (Stabilizes Catalyst) Ligand->Catalyst Complexes with Base Base (Activates Organoboron) Base->Organoboron Activates Solvent Solvent (Dissolves Reactants) Solvent->ArylHalide Dissolves Solvent->Organoboron Dissolves Temperature Heat (Provides Activation Energy) Temperature->Product Facilitates

Caption: Interplay of components in the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, offering a versatile and efficient route to synthesize arylamines.[1][2] Its significance lies in its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[1] The 5-amino-2,4-dimethoxypyridine scaffold is a valuable building block in medicinal chemistry and materials science, and its synthesis via Buchwald-Hartwig amination of the corresponding bromo-precursor provides a reliable and modular approach. These application notes provide a detailed protocol and guidance for the successful execution of this transformation.

Reaction Principle

The Buchwald-Hartwig amination of 5-Bromo-2,4-dimethoxypyridine proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The desired N-substituted-2,4-dimethoxypyridin-5-amine is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[2][3]

The choice of palladium source, phosphine ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate and yield.[3]

Data Presentation: Reaction Conditions for Analogous Bromopyridine Aminations

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively published in the form of comparative tables, the following data for structurally similar bromopyridines serves as a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference Substrate
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene100-11012-2485-952-Amino-5-bromo-4-methylpyridine[3]
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1001890-982-Amino-5-bromo-4-methylpyridine[3]
N-MethylanilinePd(OAc)₂ (5)(2-Biphenyl)di-tert-butylphosphine (10)NaOtBu (1.25)Toluene110-12024~70-808-(Benzyloxy)-5-bromoquinoline[4]

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Alkylamines and Other Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference Substrate
n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)t-BuOH1001688-962-Amino-5-bromo-4-methylpyridine[3]
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (2.0)Toluene1101280-905-Bromopyrimidine[5]
Benzophenone IminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001885-952-Amino-5-bromo-4-methylpyridine[3]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5]

  • Anhydrous solvents and reagents are crucial for optimal results.[5] Toluene and dioxane are commonly used solvents and should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.[3] For secondary amines, ligands like BINAP or dppf can be suitable.[3]

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[5]

Recommended Experimental Protocol:

This protocol is a suggested starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1-0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 100-110 °C using a preheated oil bath. Maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2,4-dimethoxypyridin-5-amine.

Mandatory Visualization

Buchwald_Hartwig_Workflow A Reaction Setup B Inert Atmosphere Purge A->B 1. C Reagent Addition (Aryl Halide, Amine, Base) B->C 2. D Solvent Addition C->D 3. E Heating and Stirring D->E 4. F Reaction Monitoring (TLC/LC-MS) E->F 5. G Work-up and Extraction F->G 6. H Purification (Chromatography) G->H 7. I Product Isolation H->I 8.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-Bromo-2,4-dimethoxypyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This transformation is of significant interest in medicinal chemistry and drug development for the synthesis of novel compounds, as the resulting alkynyl-substituted pyridines are valuable intermediates.[4]

The protocols and conditions outlined below are based on established procedures for structurally similar substrates and provide a robust starting point for the successful synthesis of 5-alkynyl-2,4-dimethoxypyridine derivatives.[4][5]

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper intermediates. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of a base.[1][4] The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][4]

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound. These conditions are derived from successful couplings of other substituted bromopyridines and should be optimized for specific alkyne substrates.[4][5][6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Salt (mol%)BaseSolventTemperature (°C)Time (h)
1PdCl₂(PPh₃)₂ (3)-CuI (5)Et₃N (2.0 eq)THFRoom Temp12-24
2Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (≥ 2 eq)DMF1003-6
3Pd(PPh₃)₄ (5)-CuI (5)DIPA (≥ 2 eq)Toluene80-1004-8

Note: Yields for these reactions are typically high, often in the range of 70-95%, but will depend on the specific alkyne used and the optimization of reaction conditions.

Experimental Protocols

Protocol 1: Room Temperature Coupling in THF

This protocol is suitable for reactive terminal alkynes and offers the advantage of mild reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous and degassed THF via syringe.

  • Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2,4-dimethoxypyridine.

Protocol 2: High-Temperature Coupling in DMF

This protocol is recommended for less reactive or sterically hindered terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (≥ 2.0 equivalents)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (0.025 equivalents), PPh₃ (0.05 equivalents), and CuI (0.05 equivalents).

  • Add anhydrous and degassed DMF and stir the mixture for 20-30 minutes at room temperature.

  • Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow reagents Reagent Preparation (this compound, Alkyne, Catalysts, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Sonogashira Coupling (Stirring at specified Temp.) reaction_setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS, etc.) purification->product

Caption: General workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction with 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction with 5-Bromo-2,4-dimethoxypyridine. This versatile palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between this compound and various alkenes, yielding substituted 2,4-dimethoxypyridine derivatives. These products are valuable intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful tool in organic synthesis for the construction of C-C bonds.[1] The reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] For drug development professionals, the functionalization of pyridine scaffolds is of particular interest, as the pyridine motif is a common core in many biologically active compounds. The Heck reaction of this compound offers a direct method to introduce vinyl substituents at the 5-position of the pyridine ring, providing access to a diverse range of chemical entities for screening and lead optimization.

Data Presentation: Typical Heck Reaction Conditions for Bromopyridines

While specific data for this compound is not extensively reported, the following table summarizes typical conditions successfully employed for the Heck reaction with various bromopyridine derivatives and other aryl bromides. These conditions can serve as a strong starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)AlkeneTypical Yield (%)
Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (1.5-3)DMF, NMP, or Toluene80-140Styrene70-95
Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)K₂CO₃ (2-3)DMF or DMA100-150Acrylates85-98
Pd₂(dba)₃ (1-3)P(t-Bu)₃ (2-6)Cs₂CO₃ (2)Dioxane or Toluene100-120Styrene80-96
PdCl₂(PPh₃)₂ (2-5)-NaOAc (3)DMF/H₂O100Acrylamide60-85
[Pd(η³-C₃H₅)Cl]₂ (0.1-1)Tedicyp (0.2-2)K₂CO₃ (2)DMF130Styrene, Acrylates90-99[2]

Experimental Protocols

The following are detailed protocols for performing a Heck reaction with this compound, based on established methodologies for similar substrates. Optimization of these protocols for the specific substrate and alkene is recommended.

Protocol 1: Heck Reaction with Styrene using Pd(OAc)₂/PPh₃

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the tube.

  • Add triethylamine (1.5 mmol, 1.5 equiv) followed by styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-styryl-2,4-dimethoxypyridine.

Protocol 2: Heck Reaction with an Acrylate Ester using Pd(OAc)₂/P(o-tol)₃

Materials:

  • This compound

  • Alkyl acrylate (e.g., ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

  • Reaction vial or flask

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel purged with an inert gas, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF or DMA (5 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) and the alkyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the vessel and heat the mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions with acrylates are often faster than with styrene.

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous work-up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Complex Mig_Ins Migratory Insertion PdII_Complex->Mig_Ins PdII_Alkyl R-Pd(II)L₂X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex [H-Pd(II)L₂(Product)]⁺X⁻ Beta_Elim->PdH_Complex Red_Elim Reductive Elimination PdH_Complex->Red_Elim Product Product PdH_Complex->Product Red_Elim->Pd0 BaseH Base-H⁺X⁻ Red_Elim->BaseH ArX Ar-X ArX->OxAdd Ar = 2,4-dimethoxy-5-pyridyl X = Br Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for the Heck reaction.

Workflow Setup Reaction Setup Combine Combine this compound, alkene, base, and solvent in a reaction vessel. Setup->Combine Inert Degas and establish inert atmosphere (Ar or N₂). Combine->Inert Add_Cat Add Palladium catalyst and ligand. Inert->Add_Cat Reaction Reaction Add_Cat->Reaction Heat Heat the reaction mixture to the specified temperature with stirring. Reaction->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Workup Work-up and Purification Monitor->Workup Cool Cool the reaction to room temperature. Workup->Cool Extract Perform aqueous work-up and extraction. Cool->Extract Purify Purify the crude product by column chromatography. Extract->Purify Analysis Product Analysis Purify->Analysis Characterize Characterize the purified product (NMR, MS, etc.). Analysis->Characterize

Caption: General workflow for the Heck coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures with potential applications in drug discovery and development. The electron-rich nature of the dimethoxypyridine ring influences the reactivity of the C-Br bond, making it an excellent substrate for various coupling methodologies.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, Stille, Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organocopper, amine) reacts with the palladium(II) intermediate.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X Pd(0)->Pd(II)_Complex R-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Coupled_Complex R-Pd(II)-R' Pd(II)_Complex->Coupled_Complex R'-M Transmetalation->Coupled_Complex Coupled_Complex->Pd(0) R-R' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling this compound with various organoboron compounds, such as boronic acids and their esters. This reaction is widely utilized in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1]

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1(2-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)8012~90 (representative)
2(3-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
3Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9016~85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane and degassed deionized water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to the specified temperature (80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,4-dimethoxypyridine.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between this compound and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Data Presentation: Sonogashira Coupling of this compound
EntryAlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF804-693
2EthynyltrimethylsilanePd(PPh₃)₄ (5) / CuI (10)Et₃N (2)THFReflux12High
33-Ethynyl-1H-pyrazolePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3)DMF606~85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2,4-dimethoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[3][4]

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10018~90 (representative)
2PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11024~85 (representative)

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 3-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Establish Inert Atmosphere (e.g., N₂ or Ar) C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Quench F->G H Aqueous Work-up and Extraction G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Final Product

References

Application Notes and Protocols for 5-Bromo-2,4-dimethoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxypyridine is a functionalized heterocyclic building block with significant potential in medicinal chemistry. As a substituted pyridine, it serves as a valuable scaffold for the synthesis of complex molecules targeting a range of biological pathways. The strategic placement of the methoxy groups and the bromine atom allows for selective chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. The bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of structure-activity relationships (SAR). The 2- and 4-methoxy groups modulate the electronic properties of the pyridine ring and can influence the binding of the final compound to its biological target.

These application notes provide an overview of the utility of this compound as a synthetic intermediate, with a focus on its application in the synthesis of potential kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling are provided.

Synthetic Applications

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The brominated pyridine core can be elaborated through various cross-coupling reactions to introduce diverse substituents, allowing for the fine-tuning of the pharmacological properties of the resulting compounds.

Role in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The general structure of many kinase inhibitors includes a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. Substituted pyridines are frequently employed as this core scaffold.

This compound can be utilized as a starting material to generate libraries of potential kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, which can occupy the hydrophobic regions of the kinase active site.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the methoxylation of a di-halogenated precursor, such as 5-bromo-2,4-dichloropyridine.

Protocol 1: Synthesis of this compound

  • Materials:

    • 5-Bromo-2,4-dichloropyridine

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH, anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

  • Procedure:

    • To a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various boronic acids or esters.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, 4:1)

    • Schlenk flask or reaction vial

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table represents hypothetical data for a series of compounds synthesized from this compound via Suzuki-Miyaura coupling, evaluated for their inhibitory activity against a panel of kinases. This data is for illustrative purposes to demonstrate the application of this building block in generating a compound library for SAR studies.

Compound IDAryl/Heteroaryl MoietyKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Ex-01 Phenyl850>100001230
Ex-02 4-Fluorophenyl6208750980
Ex-03 3-Aminophenyl1502500450
Ex-04 Pyridin-4-yl951800320
Ex-05 Thiophen-2-yl4306500780

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of potential kinase inhibitors starting from this compound.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Library Generation cluster_evaluation Biological Evaluation 5-Bromo-2,4-dichloropyridine 5-Bromo-2,4-dichloropyridine This compound This compound 5-Bromo-2,4-dichloropyridine->this compound Methoxylation (Protocol 1) Aryl/Heteroaryl\nSubstituted Pyridines Aryl/Heteroaryl Substituted Pyridines This compound->Aryl/Heteroaryl\nSubstituted Pyridines Suzuki-Miyaura Coupling (Protocol 2) Biological Screening Biological Screening Aryl/Heteroaryl\nSubstituted Pyridines->Biological Screening Kinase Assays Boronic Acids Boronic Acids Boronic Acids->Aryl/Heteroaryl\nSubstituted Pyridines SAR Analysis SAR Analysis Biological Screening->SAR Analysis Data Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Synthetic and screening workflow for kinase inhibitor discovery.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X\nL2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X\nL2 Transmetalation Transmetalation R-Pd(II)-X\nL2->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'\nL2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R'\nL2 Reductive\nElimination Reductive Elimination R-Pd(II)-R'\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility as a synthetic intermediate, particularly for the generation of kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions, makes it a compound of interest for researchers in the field. The protocols and conceptual framework provided in these application notes are intended to serve as a guide for the synthesis and application of this promising scaffold in the development of novel therapeutic agents.

Application Notes: Synthesis of PI3K Kinase Inhibitors Using 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of a wide array of kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases. 5-Bromo-2,4-dimethoxypyrimidine is a versatile building block for the synthesis of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The bromine atom at the C5 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR). The methoxy groups at the C2 and C4 positions can influence the electronic properties and solubility of the final compounds.

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many human cancers, driving tumor cell growth, proliferation, and survival.[1][2] Consequently, the development of small molecule inhibitors targeting key kinases in this pathway, such as PI3K, is a major focus of anticancer drug discovery. These application notes provide a detailed protocol for a representative synthesis of a PI3K inhibitor scaffold using 5-Bromo-2,4-dimethoxypyridine via a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the inhibitory activity of representative kinase inhibitors containing a substituted pyrimidine or pyridine core, targeting the PI3K/mTOR pathway. This data is provided for comparative purposes to illustrate the potential potency of compounds derived from this compound.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Representative Pyrimidine-Based Inhibitors
Compound 17pPI3Kα31.8 ± 4.1BKM-12044.6 ± 3.6
PI3Kβ>1000166 ± 15
PI3Kγ>1000219 ± 19
PI3Kδ15.4 ± 1.979.3 ± 11.0
mTOR>1000615 ± 44
PF-04979064PI3Kα0.130 (Ki)--
PI3Kγ0.111 (Ki)--
PI3Kδ0.122 (Ki)--
Representative Pyridine-Based Inhibitors
SN32976PI3Kα26ZSTK4743.7
PI3Kβ11030
PI3Kγ89130
PI3Kδ2631
mTOR111.8

Table 1: In vitro kinase inhibitory activity of representative pyrimidine and pyridine-based PI3K inhibitors. Data is compiled from publicly available literature to demonstrate the range of potencies achievable with these scaffolds.[3][4][5]

Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt has numerous downstream targets, including mTOR, which promotes protein synthesis and cell proliferation.[1][6]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyrimidine-based PI3K Inhibitor Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a key Suzuki-Miyaura coupling step, followed by purification and biological assessment.

Experimental_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified 5-Aryl-2,4- dimethoxypyrimidine Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis BioAssay Biological Evaluation (Kinase Assay, Cell Proliferation) Product->BioAssay Data IC50 Determination BioAssay->Data

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2,4-dimethoxypyrimidine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2,4-dimethoxypyrimidine with a generic arylboronic acid.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[7]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of 5-Bromo-2,4-dimethoxypyrimidine).[7]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2,4-dimethoxypyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro PI3K Kinase Activity Assay (Representative)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the inhibitor at various concentrations, and the recombinant PI3Kα enzyme.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a microplate reader. The signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

5-Bromo-2,4-dimethoxypyrimidine is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the derivatization of the C5 position, enabling the systematic exploration of structure-activity relationships. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for the Functionalization of the C5-Position of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-2,4-dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the C5-position provides a reactive handle for introducing a wide array of functional groups through various cross-coupling reactions. This enables the synthesis of diverse libraries of substituted pyridine derivatives for screening in drug discovery programs and for the development of novel functional materials. The electron-rich nature of the 2,4-dimethoxypyridine ring influences the reactivity of the C5-position, making it amenable to a range of palladium-catalyzed and other transition metal-catalyzed transformations.

These application notes provide detailed protocols and representative data for the most common and effective methods for the functionalization of the C5-position of this compound. The methodologies covered include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, offering routes to aryl, alkynyl, and amino-substituted pyridine derivatives, respectively.

Safety Precautions:

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents, such as palladium catalysts, phosphine ligands, bases (e.g., sodium tert-butoxide), and solvents, are hazardous, flammable, and/or toxic. Always consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as many reagents are air and/or moisture sensitive.

Suzuki-Miyaura Coupling: C5-Arylation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C5-position of this compound and various aryl or heteroaryl boronic acids or esters.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[3] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid partner.[4][5]

Representative Data for Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012~85-952-Amino-5-bromopyridine derivatives[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄1,4-Dioxane/H₂O1008925-Bromo-2-fluoropyridine[7]
34-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O (10:1)10016~90General Bromopyridines
43-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF8018~88General Bromopyridines
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line and vacuum pump

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[1]

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-dimethoxypyridine.[4]

Diagrams for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_trans_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_trans_complex boronate Ar'-B(OR)₂ activated_boronate [Ar'-B(OR)₂(OH)]⁻ boronate->activated_boronate + Base base Base (OH⁻) activated_boronate->transmetalation reductive_elimination Reductive Elimination pd_trans_complex->reductive_elimination reductive_elimination->pd0 - Ar-Ar' product Ar-Ar' start_material Ar-Br

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][4]

Sonogashira Coupling: C5-Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the C5-position of this compound and a terminal alkyne.[9] This reaction is a cornerstone for synthesizing arylalkynes and conjugated enynes.[10] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[11]

Representative Data for Sonogashira Coupling of Bromo-heterocycles

The following table presents typical conditions for Sonogashira coupling reactions, which can be adapted for this compound.

EntryTerminal AlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference Substrate
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF100~902-Amino-5-bromopyridine[6]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene80~855-Bromopyrimidine[12]
31-HeptynePd(dppf)Cl₂ (3)CuI (5)DIPATHF60~92General Bromoarenes
4Ethynyltrimethylsilane[PdCl₂(NHC)] (2)CuI (1)Cs₂CO₃Dioxane100~95General Bromoarenes[13]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line and vacuum pump

  • Syringes for liquid transfer

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[14]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.[12]

  • Stir the reaction at the desired temperature (can range from room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-2,4-dimethoxypyridine.

Diagrams for Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (- Ar-C≡CR) cu_halide Cu(I)Br pd_alkynyl->cu_halide Regenerates Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne, Base - Base·HBr cu_acetylide->pd_complex Transfers Acetylide alkyne R-C≡C-H base Base Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + R₂NH pd_amido Ar-Pd(II)L(NR₂) amine_coordination->pd_amido + Base - Base·HBr - L amine R₂NH base Base reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 - Ar-NR₂ + L product Ar-NR₂ start_material Ar-Br Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Prepare dry glassware under inert atmosphere (Ar or N₂) reagents 2. Add Starting Material, Catalyst, Ligand, & Base prep->reagents solvent 3. Add degassed solvent & coupling partner reagents->solvent heat 4. Heat to desired temperature with stirring solvent->heat monitor 5. Monitor progress by TLC / LC-MS heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute, wash with water & brine cool->extract dry 8. Dry organic layer & concentrate extract->dry purify 9. Purify by column chromatography dry->purify

References

Application Notes and Protocols for 5-Bromo-2,4-dimethoxypyridine: Understanding the Role of Methoxy Groups in Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-dimethoxypyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two electron-donating methoxy groups and a synthetically versatile bromine atom on the pyridine core dictates its chemical behavior. These application notes provide a detailed analysis of the electronic effects of the methoxy groups on the reactivity of the pyridine ring. While specific experimental data for this exact isomer is limited in publicly available literature, this document outlines its predicted reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, by drawing parallels with closely related substituted pyridines and pyrimidines. Generalized protocols, illustrative data, and diagrams are provided to guide researchers in the effective utilization of this versatile scaffold.

The Role of Methoxy Groups: Electronic Influence on the Pyridine Ring

The reactivity of this compound is fundamentally governed by the interplay of the electron-withdrawing pyridine nitrogen and the strong electron-donating effects of the two methoxy groups located at the C2 and C4 positions.

  • Electron-Donating Resonance Effect: The methoxy groups, via their oxygen lone pairs, exert a strong +M (mesomeric) or resonance effect. They donate electron density into the aromatic system, particularly at the positions ortho and para to themselves. The C2-methoxy group enriches the C3 and C5 positions, while the C4-methoxy group enriches the C3 and C5 positions. This cumulative effect significantly increases the electron density of the pyridine ring compared to unsubstituted pyridine.

  • Inductive Effect: The pyridine nitrogen is inherently electronegative and exerts an electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack and activates it toward nucleophilic attack.[1] However, the powerful donating effect of the two methoxy groups counteracts this, making the ring system overall electron-rich.

  • Impact on Reactivity:

    • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is the primary site for synthetic modification. The electron-rich nature of the ring, influenced by the methoxy groups, can modulate the rate of oxidative addition in palladium-catalyzed reactions.[2] The C-Br bond remains the most reactive site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2]

    • Nucleophilic Aromatic Substitution (SNAr): The high electron density conferred by the methoxy groups strongly deactivates the pyridine ring towards SNAr. Nucleophilic attack generally requires an electron-deficient ring. Therefore, displacement of the methoxy groups or other substituents via SNAr is predicted to be highly unfavorable under standard conditions.

    • Electrophilic Aromatic Substitution (EAS): While pyridines are generally poor substrates for EAS, the strong activation by two methoxy groups may enable reactions like nitration or halogenation. The regioselectivity would be directed by the methoxy groups, likely to the C3 position, which is ortho to both methoxy substituents.

Caption: Electronic influences on this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it represents the most valuable and predictable application for this compound. The C-Br bond serves as an efficient electrophilic partner for coupling with a wide range of organoboron reagents.[3][4]

Illustrative Reaction Data

The following table presents representative, hypothetical data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are generalized and would require optimization for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901291
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O (5:1)100894
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DME/H₂O (4:1)901288
43-Thienylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O (4:1)951085

Note: This data is illustrative and based on typical outcomes for similar bromopyridine substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of ~0.1 M for the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Bromopyridine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvents inert->catalyst heat 4. Heat with Stirring (80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Predicted Reactivity Map & Other Transformations

The primary modes of reactivity for this compound are centered around the C-Br bond and potentially the pyridine ring itself under specific conditions.

  • C5-Position (Br): This is the most versatile position, readily participating in a variety of palladium-catalyzed reactions including Suzuki (C-C), Sonogashira (C-C, alkynylation), Heck (C-C, alkenylation), and Buchwald-Hartwig (C-N, C-O) couplings. It can also undergo lithium-halogen exchange to form an organolithium species, which can then be quenched with various electrophiles.

  • C3 and C6 Positions (H): The protons at C3 and C6 may be susceptible to deprotonation by strong bases (directed ortho-metalation), although the C3 proton is sterically shielded and electronically affected by two adjacent methoxy groups. This could provide an alternative route for functionalization.

Reactivity_Map mol r1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) r2 Lithium-Halogen Exchange r3 Potential ortho-Metalation (strong base) c5 c5->r1 c5->r2 c6 c6->r3 C6-H

Caption: Predicted reactivity sites on this compound.

Conclusion

The two methoxy groups in this compound are critical modulators of its chemical reactivity. By creating an electron-rich pyridine system, they deactivate the ring to nucleophilic attack while directing the focus of synthetic transformations to the versatile carbon-bromine bond at the C5 position. This makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The protocols and principles outlined here serve as a foundational guide for chemists to harness the synthetic potential of this valuable heterocyclic intermediate in drug discovery and materials science. Further experimental validation is encouraged to determine optimal conditions for specific transformations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2,4-dimethoxypyridine. Low yields with this electron-rich and potentially coordinating substrate are a common challenge. This guide offers detailed, question-and-answer-based troubleshooting, experimental protocols, and comparative data to facilitate successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?

A1: Low yields with this compound are often due to its electronic and structural properties. The two electron-donating methoxy groups increase the electron density on the pyridine ring, which can make the initial oxidative addition step of the palladium catalyst slower and more challenging.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

Q2: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?

A2: If your starting material is consumed without significant product formation, several side reactions could be occurring:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is often promoted by the presence of water and a strong base.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R instead of Ar-R). This is often promoted by the presence of oxygen in the reaction mixture.[4]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures or if not properly stabilized by the chosen ligand.[3]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst and ligand system should I try?

A3: For challenging, electron-rich substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] More robust systems are typically required. Consider switching to a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for such challenging couplings as they can accelerate the oxidative addition and reductive elimination steps.[1][5]

Q4: Which base and solvent system is recommended for this reaction?

A4: The choice of base and solvent is critical and often needs to be optimized for specific substrates.

  • Base: A moderately strong inorganic base is usually effective. Potassium phosphate (K₃PO₄) is a robust choice for heteroaryl halides.[2] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[6] Stronger bases like NaOH or KOH can sometimes lead to unwanted side reactions.[6]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[7] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[8] Ensure all solvents are thoroughly degassed to remove oxygen.[9]

Q5: How can I minimize protodeboronation of my boronic acid?

A5: To minimize protodeboronation, you can:

  • Use Anhydrous Conditions (with caution): While some water is often necessary for the base to be effective, using rigorously dried organic solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) can help.[5]

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol boronic ester (Bpin) can protect it from premature decomposition.[8]

  • Choose a Milder Base: If possible, using a weaker base like potassium fluoride (KF) can sometimes suppress this side reaction.[8]

Troubleshooting Guide

If you are experiencing low yields, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality & Stoichiometry - Freshly distilled solvents? - Active catalyst? - Pure starting materials? - Correct equivalents? start->check_reagents check_conditions 2. Verify Reaction Conditions - Fully degassed system? - Inert atmosphere maintained? - Correct temperature? check_reagents->check_conditions analyze_mixture 3. Analyze Reaction Mixture (TLC/LC-MS) - Starting material consumed? - Side products observed? check_conditions->analyze_mixture sm_present Starting Material Remaining analyze_mixture->sm_present No sm_consumed Starting Material Consumed analyze_mixture->sm_consumed Yes optimize_catalyst 4a. Optimize Catalyst System - Increase catalyst loading. - Switch to bulky, electron-rich ligand (SPhos, XPhos). - Use a pre-catalyst (e.g., XPhos Pd G3). sm_present->optimize_catalyst address_side_reactions 4c. Address Side Reactions - Protodeboronation -> Use Bpin ester, milder base. - Homocoupling -> Ensure rigorous degassing. sm_consumed->address_side_reactions optimize_conditions 4b. Optimize Reaction Conditions - Screen different bases (K3PO4, Cs2CO3). - Screen different solvents (Dioxane/H2O, Toluene/H2O). - Adjust temperature. optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success address_side_reactions->optimize_conditions

Troubleshooting workflow for low Suzuki coupling yield.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki coupling of substrates structurally similar to this compound, providing a starting point for optimization.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Bromopyridines

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[10]
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High[8]
3Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O100High[11]
4Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-100Good[12]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

EntryAryl BromideBaseSolventTemperature (°C)Yield (%)Reference
15-Bromopyrimidine derivativeK₃PO₄1,4-Dioxane70-8060[2]
25-Bromopyrimidine derivativeK₃PO₄Toluene70-8040[2]
33-BromopyridineK₃PO₄Dioxane/H₂O6095[11]
42-BromopyridineK₂CO₃Dioxane/H₂O100Moderate[13]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. It is crucial to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[3]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (5-Bromo-2,4-dimethoxy pyridine) aryl_halide->oxidative_addition boronic_acid R-B(OR)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-2,4-dimethoxypyridine from reaction mixtures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound and related heterocyclic compounds.

Q1: What are the most common purification methods for this compound?

A1: The most effective strategies for purifying this compound are column chromatography on silica gel and recrystallization.[1] The choice depends on the physical state of the crude product (solid or oil) and the nature of the impurities.[2] A standard aqueous workup is essential before these steps to remove inorganic salts and water-soluble byproducts.[1]

Q2: My compound shows significant tailing on the silica TLC plate and column. How can I fix this?

A2: Tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridines due to their basic nature interacting with acidic sites on the silica gel. To mitigate this, add a small amount of a tertiary amine, such as triethylamine (~1% v/v), to your mobile phase (eluent).[3] This neutralizes the acidic sites and results in more symmetrical peaks and better separation.[3]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities often include unreacted starting materials, di-brominated species, or by-products from side reactions.[4] For instance, if the synthesis involves bromination, mono-brominated impurities might also be present if the reaction does not go to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the number of components in the crude mixture.[6][7]

Q4: I am getting a very low yield after column chromatography. What are the possible causes?

A4: Low yield can result from several factors:

  • Incorrect Mobile Phase: If the eluent is too polar, the product may elute too quickly along with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all. An ideal mobile phase should give your product an Rf value of approximately 0.2-0.3 on a TLC plate.[3][4]

  • Sample Loading: Adsorbing the crude product onto a small amount of silica gel (dry loading) before loading it onto the column can improve separation and yield compared to loading it as a concentrated solution (wet loading).[4]

  • Product Volatility: Ensure that the product is not being lost during solvent removal on the rotary evaporator, especially if it is a low-melting solid or an oil.

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates as a liquid. This can happen if the solution is too concentrated or cooled too quickly.[8] To resolve this, try the following:

  • Add a small amount of hot solvent to redissolve the oil.[8]

  • Allow the solution to cool much more slowly to room temperature before placing it in an ice bath.[8]

  • Use a co-solvent (anti-solvent) system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, then slowly add a miscible "anti-solvent" in which it is less soluble until turbidity appears.[2][8]

Data Presentation

Table 1: Typical Column Chromatography Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and cost-effective for normal-phase chromatography.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common system for compounds of moderate polarity.[1][9]
Mobile Phase Additive ~1% Triethylamine (v/v)Crucial to prevent peak tailing by neutralizing acidic silica sites.[3]
Optimal TLC Rf Value ~0.2 - 0.3Indicates the compound will elute in a reasonable solvent volume for good separation.[3][4]
Table 2: Recrystallization Solvent Selection
Solvent SystemApplication Notes
Ethanol or Isopropanol Good starting single-solvent choices for polar pyridines.[1]
Ethanol/Water A co-solvent system where water acts as the anti-solvent.[1][2]
Ethyl Acetate/Hexanes A common co-solvent system for compounds of intermediate polarity.[2]
Dichloromethane/Hexanes Useful for dissolving the crude product initially before adding hexanes as the anti-solvent.[1]

Experimental Protocols

Protocol 1: General Extractive Workup

A proper workup is critical to remove inorganic salts and polar impurities before further purification.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[7]

  • Quenching: If necessary, quench the reaction by pouring it into water or a saturated aqueous solution (e.g., ammonium chloride).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate, dichloromethane, or chloroform.[7][10][11][12] Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[7][9]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][9]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7][9]

Protocol 2: Silica Gel Column Chromatography

This protocol is a general guideline for purifying the crude product.

  • TLC Analysis: First, analyze the crude product by TLC to determine a suitable mobile phase (eluent). Test various ratios of hexanes and ethyl acetate, remembering to add ~1% triethylamine. Aim for an Rf of 0.2-0.3 for the product spot.[3][4]

  • Column Packing:

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.[3]

    • Add a thin layer of sand (~1 cm).[4]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, avoiding air bubbles.[4]

    • Once the silica has settled, add another layer of sand on top.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[4]

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.[4]

    • Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.[4]

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.[1]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]

Protocol 3: Recrystallization

This method is suitable if the crude product is a solid.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents to find one that dissolves the product well when hot but poorly when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to just dissolve it completely.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Afterwards, the flask can be placed in an ice bath to maximize the yield.[2]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor, then dry them completely.[2][8]

Visualizations

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification RM Crude Reaction Mixture WU Quench & Extract RM->WU DRY Wash & Dry Organic Layer WU->DRY CONC Concentrate Under Vacuum DRY->CONC CRUDE Crude Product CONC->CRUDE TLC TLC Analysis CRUDE->TLC CC Column Chromatography TLC->CC RECRYST Recrystallization TLC->RECRYST PURE Pure this compound CC->PURE RECRYST->PURE

Caption: General experimental workflow for the purification of this compound.

G start Low Yield After Column Chromatography q1 Was the correct Rf (0.2-0.3) used? start->q1 a1_no Re-develop TLC Method. Test different solvent ratios. q1->a1_no No q2 Did product streak or tail on TLC? q1->q2 Yes a1_yes Optimize Elution Gradient a1_no->a1_yes a2_yes Add ~1% Triethylamine to eluent and re-run column. q2->a2_yes Yes q3 Is product still in the column? q2->q3 No a3_yes Flush column with a very polar solvent (e.g., 10% MeOH in Dichloromethane). q3->a3_yes Yes a3_no Product may have been lost during workup or concentration. q3->a3_no No

Caption: Troubleshooting flowchart for low yield in column chromatography purification.

References

Technical Support Center: 5-Bromo-2,4-dimethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethoxypyridine in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: Used to form carbon-carbon triple bonds with terminal alkynes.[2]

  • Stille Coupling: Involves the reaction with organostannanes to create carbon-carbon bonds.[3]

  • Heck Coupling: For the formation of carbon-carbon bonds by coupling with an alkene.[4]

Q2: What are the most common side products observed in these reactions?

A2: Several side products can complicate cross-coupling reactions with this compound. The most prevalent include:

  • Homocoupling: This is the self-coupling of the coupling partners, leading to the formation of symmetrical bipyridines from the starting material or biaryls/dialkynes from the coupling reagent.[5] This is often promoted by the presence of oxygen.[5]

  • Protodebromination (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2,4-dimethoxypyridine. This can be influenced by the choice of base and the presence of water.

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose to form inactive palladium black, especially at high temperatures or in the presence of oxygen, which can stall the reaction.[6][7]

Q3: How do the methoxy groups on the pyridine ring influence its reactivity?

A3: The two methoxy groups at the 2- and 4-positions are electron-donating. This increases the electron density of the pyridine ring, which can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst compared to an unsubstituted bromopyridine.[6] This can sometimes necessitate more robust catalyst systems or slightly higher reaction temperatures to achieve good conversion.

Q4: Can I achieve selective coupling if there were another halogen on the ring?

A4: In dihalogenated systems, achieving chemoselectivity is a primary challenge. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[8] Therefore, if a chloro substituent were also present, the C-Br bond would preferentially react under milder conditions. Achieving high selectivity requires careful optimization of the catalyst system, temperature, and reaction time.[1][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired coupled product is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

LowYield start Low or No Yield Observed catalyst_check Is the catalyst active and handled under inert conditions? start->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_no No catalyst_check->catalyst_no No reagent_check Are all reagents (substrate, coupling partner, base) pure and anhydrous? reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No conditions_check Are the reaction conditions (temperature, solvent) optimal? conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No ligand_check Is the ligand appropriate for this electron-rich substrate? ligand_yes Yes ligand_check->ligand_yes Yes ligand_no No ligand_check->ligand_no No catalyst_yes->reagent_check solution_catalyst Use a fresh batch of catalyst/precatalyst. Ensure rigorous inert atmosphere (degas solvents, use Schlenk techniques). catalyst_no->solution_catalyst reagent_yes->conditions_check solution_reagent Use fresh, high-purity reagents. Ensure the base is finely ground and anhydrous. Use anhydrous, degassed solvents. reagent_no->solution_reagent conditions_yes->ligand_check solution_conditions Gradually increase the reaction temperature in 10-20°C increments. Screen different solvents (e.g., Dioxane, Toluene, THF, DMF). conditions_no->solution_conditions end_state Problem Resolved / Further Optimization ligand_yes->end_state solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. ligand_no->solution_ligand solution_catalyst->end_state solution_reagent->end_state solution_conditions->end_state solution_ligand->end_state

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Side Products

The presence of significant side products such as homocoupled materials or the protodebrominated starting material can greatly reduce the yield of the desired product and complicate purification.

Decision Tree for Minimizing Side Products

SideProducts start Significant Side Products Observed product_type What is the major side product? start->product_type homocoupling Homocoupling Product product_type->homocoupling Homocoupling protodebromination Protodebromination Product product_type->protodebromination Protodebromination homo_cause1 Presence of Oxygen? homocoupling->homo_cause1 proto_cause1 Presence of Water/Protic Source? protodebromination->proto_cause1 homo_cause2 High Catalyst Loading or Temperature? homo_cause1->homo_cause2 No solution_homo1 Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. homo_cause1->solution_homo1 Yes solution_homo2 Reduce catalyst loading. Lower the reaction temperature. homo_cause2->solution_homo2 Yes proto_cause2 Base Strength/Type? proto_cause1->proto_cause2 No solution_proto1 Use anhydrous solvents and reagents. Ensure the base is anhydrous. proto_cause1->solution_proto1 Yes solution_proto2 Screen weaker or non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). proto_cause2->solution_proto2 Yes

Caption: Decision tree for minimizing common side products.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables present data for analogous bromopyrimidine or bromopyridine systems to illustrate the impact of different reaction parameters on product yield and the formation of byproducts. This data should be considered representative and a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Effect of Catalyst System on Homocoupling (Data for an analogous bromochloropyrimidine)[5]

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Homocoupling (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1006515
2Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100855
3Pd₂(dba)₃SPhosCs₂CO₃Toluene9092<2
4Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10090<3

Table 2: Buchwald-Hartwig Amination - Representative Conditions (Data for a related bromo-chloro-heterocycle)[8]

EntryAmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2.5)NaOtBu (1.4)Toluene10016~92
2AnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃ (2.0)Dioxane10018~85

Table 3: Sonogashira Coupling - Effect of Atmosphere on Homocoupling (Data for a generic aryl bromide)[9]

EntryAryl HalideAlkyneAtmosphereCross-Coupled Yield (%)Homocoupled Yield (%)
14-IodoanisolePhenylacetyleneN₂8512
24-IodoanisolePhenylacetyleneN₂ + H₂ (trace)95<2
34-BromoanisolePhenylacetyleneO₂092

Experimental Protocols

General Palladium Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.

CatalyticCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_intermediate R¹-Pd(II)L₂(R²) pd2_complex->pd2_intermediate transmetalation Transmetalation transmetalation->pd2_intermediate mx M-X transmetalation->mx pd2_intermediate->pd0 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 r1r2 Coupled Product (R¹-R²) reductive_elimination->r1r2 r1x This compound (R¹-X) r1x->oxidative_addition r2m Organometallic Reagent (R²-M) r2m->transmetalation

Caption: General catalytic cycle for palladium cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or a Pd(II) precursor/ligand system (e.g., Pd(OAc)₂/SPhos)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times to establish an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes, then heat to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-6 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Reactions with 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethoxypyridine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common and effective cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] The choice of reaction is determined by the desired bond formation:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[1][2]

  • Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of primary and secondary amines.[1][3]

Q2: How do the methoxy groups at the 2- and 4-positions influence the reactivity of the C-Br bond?

A2: The two methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.[4] However, the C-Br bond remains sufficiently reactive for effective cross-coupling with appropriate catalyst and ligand selection.

Q3: What are the critical parameters to control for a successful cross-coupling reaction?

A3: The most critical factors for achieving high yield and selectivity are the choice of the palladium precursor and ligand, the base, the solvent, and the reaction temperature.[5] Rigorous exclusion of oxygen and moisture is also crucial for catalyst stability and to prevent side reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes and how can I fix it?

  • Answer: Low to no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Inactive Catalyst:

      • Solution: Ensure your palladium precatalyst and ligand are fresh.[1] If using a Pd(II) source, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[6] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable.[1] Consider using a more active pre-catalyst system if the problem persists.

    • Suboptimal Reaction Conditions:

      • Solution: Gradually increase the reaction temperature in 10-20°C increments.[1] Screen different bases; for instance, in Suzuki couplings, you can try K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are common.[1] The choice of solvent can also be critical; consider screening solvents like 1,4-dioxane, toluene, or THF.[1]

    • Poor Reagent Quality:

      • Solution: Use fresh, high-purity coupling partners (e.g., boronic acid, alkyne, or amine).[1] Ensure that the base is anhydrous and, if it is a solid, that it is finely ground to maximize surface area.[4]

    • Presence of Oxygen:

      • Solution: Ensure all solvents and reagents are rigorously degassed.[1] A common method is to sparge with an inert gas like argon or nitrogen for 15-30 minutes.[1] Employing proper Schlenk techniques to maintain an inert atmosphere throughout the reaction is essential.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant byproduct formation, such as homocoupling of my starting material or coupling partner, or hydrodehalogenation. How can I minimize these side reactions?

  • Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

    • Homocoupling of Boronic Acids (Suzuki):

      • Cause: This is often due to the presence of oxygen.[7]

      • Solution: Rigorous deoxygenation of the reaction mixture is critical.[1] Ensure solvents are properly degassed and the reaction is run under a strict inert atmosphere.

    • Hydrodehalogenation (Replacement of Bromine with Hydrogen):

      • Cause: This can be caused by trace amounts of water or other protic sources. The choice of base and solvent can also influence this side reaction.[8]

      • Solution: Use anhydrous solvents and reagents. A milder base or lower reaction temperature may also be beneficial.[9]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for common cross-coupling reactions with this compound. Note that optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)[10]
Ligand PPh₃ or dppf (as part of the complex)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)[10]
Temperature 80-100 °C[10]
Atmosphere Inert (Argon or Nitrogen)[10]

Table 2: Sonogashira Coupling Conditions

ParameterRecommended Condition
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)[2]
Co-catalyst CuI (5-10 mol%)[5]
Base Et₃N or DIPEA (2.0-3.0 equiv.)[5]
Solvent THF or DMF[5][9]
Temperature Room Temperature to 80 °C[2][9]
Atmosphere Inert (Argon or Nitrogen)[5]

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)[8]
Ligand XPhos or SPhos (4 mol%)[8]
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv.)[8]
Solvent Toluene or 1,4-Dioxane
Temperature 80-100 °C[11]
Atmosphere Inert (Argon or Nitrogen)[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Add the degassed organic solvent and degassed water via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitor the progress of the reaction by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

General Protocol for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5]

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2 equiv.).[2][5][9]

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.[2][9]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[11]

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[11]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[11]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) catalyst 2. Catalyst/Ligand Addition reagents->catalyst inert 3. Inert Atmosphere (Evacuate & Backfill) catalyst->inert solvent 4. Degassed Solvent Addition inert->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup 7. Work-up (Quench, Extraction) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Product Yield catalyst_check Is the catalyst active and atmosphere inert? start->catalyst_check conditions_check Are reaction conditions (T, base, solvent) optimal? catalyst_check->conditions_check Yes fix_catalyst Use fresh catalyst/ligand. Ensure rigorous degassing. catalyst_check->fix_catalyst No reagents_check Are reagents of high quality? conditions_check->reagents_check Yes optimize_conditions Increase temperature. Screen bases and solvents. conditions_check->optimize_conditions No check_reagents Use fresh, high-purity reagents. Dry base. reagents_check->check_reagents No success Successful Reaction reagents_check->success Yes fix_catalyst->start optimize_conditions->start check_reagents->start

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathways substrate This compound suzuki Suzuki-Miyaura (+ R-B(OH)₂) substrate->suzuki Pd catalyst, Base sonogashira Sonogashira (+ R-C≡CH) substrate->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (+ R₂NH) substrate->buchwald Pd catalyst, Base product_cc C-C Bond Formation suzuki->product_cc sonogashira->product_cc product_cn C-N Bond Formation buchwald->product_cn

Caption: Common reaction pathways for this compound.

References

Technical Support Center: 5-Bromo-2,4-dimethoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2,4-dimethoxypyridine. The focus is on preventing the common side reaction of homocoupling.

Troubleshooting Guides

Issue 1: Significant Homocoupling of this compound Observed

Question: My reaction is producing a significant amount of 2,2',4,4'-tetramethoxy-5,5'-bipyridine. How can I minimize this homocoupling byproduct?

Answer: Homocoupling of this compound is a common challenge, often stemming from the reaction conditions. The electron-rich nature of the pyridine ring can affect the kinetics of the catalytic cycle. Here are several potential causes and actionable solutions:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organometallic intermediates. It is crucial to ensure the reaction is performed under strictly anaerobic conditions.

    • Solution: Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Use of a Pd(II) Precatalyst: Pd(II) sources can react with the organometallic coupling partner to generate homocoupled products before the active Pd(0) catalyst is formed.

    • Solution: Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich substrates, the choice of ligand is crucial.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle, disfavoring the competing homocoupling pathway. Examples include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃).

Issue 2: Low Yield of the Desired Cross-Coupled Product

Question: My starting material is consumed, but the yield of the desired product is low, with homocoupling and other byproducts. What should I investigate?

Answer: Low yields in the cross-coupling of this compound can be attributed to several factors beyond homocoupling. The electron-donating methoxy groups make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step.

  • Catalyst System: Standard catalysts may be insufficient for this electron-rich substrate.

    • Solution: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos is often more effective.

  • Base Selection: The choice of base is critical for activating the organometallic reagent in Suzuki couplings and for the overall reaction rate.

    • Solution: For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often give better results with electron-rich substrates compared to weaker bases like K₂CO₃. The base should be finely powdered to ensure maximum reactivity.

  • Solvent: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of a small amount of water for Suzuki reactions, are commonly used. The choice of solvent should be optimized for the specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction in which two molecules of the same starting material couple together. In this case, two molecules of this compound react to form 2,2',4,4'-tetramethoxy-5,5'-bipyridine. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification. The electron-rich nature of this compound can make the oxidative addition step of the catalytic cycle slower, providing more opportunity for side reactions like homocoupling to occur.

Q2: Which cross-coupling reaction is best to avoid homocoupling with this substrate: Suzuki, Stille, or Ullmann?

A2: Both Suzuki and Stille reactions are generally preferred over the classical Ullmann reaction for their milder conditions and broader functional group tolerance. The Ullmann reaction often requires high temperatures and stoichiometric copper, which can lead to significant homocoupling. Between Suzuki and Stille reactions, the Suzuki coupling is often favored due to the lower toxicity and easier removal of boron-containing byproducts compared to the tin byproducts of the Stille reaction. However, the choice may depend on the specific coupling partner and available reagents. With optimized conditions, both Suzuki and Stille reactions can effectively minimize homocoupling.

Q3: Can the quality of my organometallic reagent (boronic acid or organostannane) affect the extent of homocoupling?

A3: Absolutely. Organoboron compounds, especially electron-rich ones, can be prone to protodeboronation (cleavage of the C-B bond) and homocoupling. Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and reduce side products. Similarly, the purity of organostannanes in Stille couplings is important for achieving high yields of the desired product.

Q4: How critical is the degassing of the reaction mixture?

A4: It is extremely critical. Dissolved oxygen in the solvents is a major contributor to the homocoupling of the organometallic reagent, particularly in Suzuki reactions. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway. Therefore, thorough deoxygenation of all solvents and the reaction mixture is one of the most important steps to suppress this side reaction.

Data Presentation

Table 1: Comparison of Bases for Suzuki Coupling of an Electron-Rich Aryl Bromide
EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275

Data based on the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole, a similarly electron-rich system.

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Halides
Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich/poor heteroaryl halides.[1]
PEPPSI-IPr1 - 3IPr (NHC)K₂CO₃, K₃PO₄t-BuOH, Dioxane80-1001 - 1285-95N-Heterocyclic Carbene (NHC) catalyst; highly stable and active, good for challenging substrates.
NiCl₂(dppe)5 - 10dppe-DMF80-1004 - 1270-90Nickel-based system, can be effective for otherwise unreactive aryl chlorides.

This table provides a general comparison for challenging Suzuki couplings of heteroaryl halides.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Stille Coupling of this compound

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(aryl)tin, 1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane (1.1 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_vs_Homocoupling cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway ArX This compound OAP Ar-Pd(II)(X)L_n (Oxidative Addition Product) ArX->OAP Oxidative Addition Pd0 Pd(0)L_n Pd0->OAP Trans_Int Ar-Pd(II)(R)L_n (Transmetalation Intermediate) OAP->Trans_Int R_M Organometallic Reagent (R-M) R_M->Trans_Int Transmetalation Trans_Int->Pd0 Product Ar-R (Cross-Coupled Product) Trans_Int->Product Reductive Elimination ArX2 2 x this compound OAP_2 Ar-Pd(II)(X)L_n ArX2->OAP_2 Pd0_2 Pd(0)L_n Pd0_2->OAP_2 OAP_2->Pd0_2 Homocoupling_Product Ar-Ar (Homocoupled Product) OAP_2->Homocoupling_Product Further Reaction

Caption: Competing pathways of cross-coupling and homocoupling.

Suzuki_Troubleshooting_Workflow Start High Homocoupling Observed Degas Is the reaction rigorously degassed? Start->Degas Catalyst Are you using a Pd(II) precatalyst? Degas->Catalyst Yes ImproveDegas Improve degassing procedure (e.g., freeze-pump-thaw) Degas->ImproveDegas No Ligand Is the ligand appropriate (bulky, electron-rich)? Catalyst->Ligand No SwitchCatalyst Switch to Pd(0) source or add a reducing agent Catalyst->SwitchCatalyst Yes Base Is the base optimal (e.g., K3PO4)? Ligand->Base Yes ChangeLigand Screen bulky, electron-rich ligands (e.g., SPhos) Ligand->ChangeLigand No ChangeBase Screen alternative bases (e.g., Cs2CO3) Base->ChangeBase No End Reduced Homocoupling Base->End Yes ImproveDegas->Catalyst SwitchCatalyst->Ligand ChangeLigand->Base ChangeBase->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Dehalogenation of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dehalogenation of 5-Bromo-2,4-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the dehalogenation of this compound?

A1: The most common and effective methods for removing the bromine atom from this compound are catalytic hydrogenation and catalytic transfer hydrogenation.[1][2] Both methods are widely used for the reductive dehalogenation of aryl halides.[3]

  • Catalytic Hydrogenation: This classic method involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen gas (H₂) atmosphere.[3][4] It is a clean and efficient process, often providing high yields of the desired 2,4-dimethoxypyridine.

  • Catalytic Transfer Hydrogenation: This method offers a convenient alternative to using flammable hydrogen gas.[2] It utilizes a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄) or formic acid, in the presence of a palladium catalyst.[2][5][6] This technique is experimentally simpler and avoids the need for specialized high-pressure hydrogenation equipment.[5]

Q2: How do I choose between catalytic hydrogenation (H₂ gas) and transfer hydrogenation (e.g., ammonium formate)?

A2: The choice depends on available equipment, safety considerations, and the scale of your reaction.

  • Use Catalytic Hydrogenation (H₂ gas) if: You have access to a hydrogenation apparatus (e.g., a Parr shaker or a setup for using a hydrogen balloon) and are comfortable with the safety protocols for handling hydrogen gas. This method is often very clean, as the only byproduct is HBr, which is typically neutralized by a base in the reaction mixture.

  • Use Catalytic Transfer Hydrogenation if: You prefer to avoid using hydrogen gas for safety or equipment reasons.[2] Transfer hydrogenation is operationally simpler and can often be run in standard laboratory glassware.[5] Ammonium formate is a particularly convenient and efficient hydrogen donor.[7]

Q3: What catalyst and solvent are recommended for this reaction?

A3: For both methods, 5% or 10% Palladium on carbon (Pd/C) is the most widely used and effective catalyst.[3][8]

  • Catalyst Loading: Typically, a catalytic amount ranging from 1 to 10 mol% of palladium is sufficient. For transfer hydrogenation, the catalyst-to-substrate ratio is often around 10% by weight.[7]

  • Solvents: A variety of protic solvents are suitable. Methanol and ethanol are excellent choices for both catalytic and transfer hydrogenation as they readily dissolve the starting material and, in the case of transfer hydrogenation, the ammonium formate.[5][6] Other solvents like ethyl acetate or THF can also be used, sometimes with a co-solvent to ensure solubility.

Q4: How can I monitor the progress of the dehalogenation reaction?

A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Compare the reaction mixture to a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

  • LC-MS: This technique is highly effective for confirming the conversion. You can monitor the disappearance of the mass peak corresponding to the starting material (m/z for C₇H₈BrNO is ~218/220) and the appearance of the product peak (m/z for C₇H₉NO₂ is ~140).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive Catalyst: The Pd/C catalyst may have lost activity due to age, improper storage, or poisoning from previous use. 2. Poor Hydrogen Transfer: Insufficient H₂ pressure (catalytic hydrogenation) or degradation of the hydrogen donor (transfer hydrogenation). 3. Mass Transfer Limitations: In heterogeneous reactions, poor stirring can limit contact between the substrate, catalyst, and hydrogen source.1. Use fresh, high-quality Pd/C catalyst. Ensure it has been stored under an inert atmosphere. 2. For H₂ hydrogenation, purge the system thoroughly with H₂ and ensure a slight positive pressure (a balloon is often sufficient for lab scale). For transfer hydrogenation, use fresh ammonium formate; it can degrade over time. Consider adding the ammonium formate in portions. 3. Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Low Yield of Product 1. Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur or thiol compounds) can poison the palladium catalyst. 2. Incomplete Reaction: The reaction may not have been run for a sufficient amount of time. 3. Side Reactions: While less common for this substrate, side reactions like over-reduction of the pyridine ring can occur under harsh conditions (high pressure/temperature).[9]1. Purify the starting material if its quality is questionable. Use high-purity, anhydrous solvents. 2. Allow the reaction to run longer, monitoring periodically by TLC or LC-MS until the starting material is fully consumed. 3. Use milder conditions: room temperature is often sufficient. Avoid excessive hydrogen pressure or high temperatures unless necessary.
Difficulty with Product Isolation / Workup 1. Filtration Issues: The fine Pd/C catalyst can be difficult to remove completely by standard filtration. 2. Emulsion during Extraction: The presence of salts (e.g., from neutralizing the reaction) can sometimes lead to emulsions during aqueous workup.1. Filter the reaction mixture through a pad of Celite® or a syringe filter (e.g., 0.45 µm PTFE) to completely remove the catalyst. Wash the filter pad thoroughly with the reaction solvent to recover all the product. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols & Data

Protocol 1: Dehalogenation via Catalytic Transfer Hydrogenation

This protocol outlines a general procedure using ammonium formate as the hydrogen source.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Reagent Addition: Add a suitable solvent, such as methanol (approx. 0.1 M concentration). To this solution, add ammonium formate (3.0-5.0 eq.) followed by 10% Pd/C (0.1 eq. by weight).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or heat to a gentle reflux (40-65 °C). The reaction is typically complete within 1-5 hours.[5][7]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxypyridine. Further purification can be achieved by column chromatography if necessary.

Summary of Typical Reaction Conditions
ParameterMethod 1: Catalytic HydrogenationMethod 2: Catalytic Transfer Hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCO₂NH₄)
Catalyst 5-10% Pd/C5-10% Pd/C
Catalyst Loading 1-10 mol%~10% w/w relative to substrate
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Base Triethylamine or K₂CO₃ (to neutralize HBr)Not typically required
Temperature Room TemperatureRoom Temperature to Reflux (40-65 °C)
Pressure 1 atm (Balloon) to 50 psiAtmospheric
Typical Reaction Time 2-16 hours1-5 hours

Visual Guides

experimental_workflow start_end start_end process process analysis analysis workup workup start Start setup 1. Combine Substrate, Solvent, & Reagents start->setup react 2. Stir under Reaction Conditions (Temp, Time) setup->react monitor 3. Monitor Progress (TLC / LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No filter 4. Filter through Celite to Remove Pd/C complete->filter Yes extract 5. Aqueous Workup & Extraction filter->extract purify 6. Dry & Concentrate. Purify if needed. extract->purify end End: Pure Product purify->end

Caption: General experimental workflow for dehalogenation.

troubleshooting_workflow problem problem question question solution solution start Problem: Incomplete Reaction q_catalyst Is Catalyst Fresh? start->q_catalyst s_catalyst Replace with Fresh Pd/C q_catalyst->s_catalyst No q_reagents Are Reagents (e.g., Ammonium Formate) Fresh? q_catalyst->q_reagents Yes s_catalyst->q_reagents s_reagents Use Fresh Reagents q_reagents->s_reagents No q_stirring Is Stirring Vigorous? q_reagents->q_stirring Yes s_reagents->q_stirring s_stirring Increase Stirring Rate q_stirring->s_stirring No s_time Increase Reaction Time q_stirring->s_time Yes

References

managing reaction temperature for 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures during the synthesis and application of 5-Bromo-2,4-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound and what is the recommended temperature?

The synthesis of 5-Bromo-2,4-dimethoxypyrimidine can be achieved via the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide in methanol. The recommended temperature protocol involves reducing the initial reaction temperature to 10-15°C during the addition of sodium methoxide, followed by stirring at room temperature for approximately 18 hours.[1]

Q2: What are the general temperature ranges for common reactions involving substituted pyridines/pyrimidines similar to this compound?

Due to limited specific data for this compound, general temperature guidelines from structurally similar compounds, such as 5-Bromo-2-chloro-4-methoxypyrimidine, can be informative. For nucleophilic aromatic substitution (SNAr) reactions, temperatures can range from room temperature up to 80°C. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, elevated temperatures, typically between 80°C and 120°C, are often required.[2]

Q3: What are the potential consequences of improper temperature control?

Inadequate temperature control can lead to several issues, including:

  • Low Reaction Rate: If the temperature is too low, the reaction may proceed very slowly or stall altogether.

  • Formation of Side Products: Excessively high temperatures can promote the formation of undesired byproducts, potentially through decomposition of starting materials or products, or by enabling alternative reaction pathways.[2]

  • Reduced Yield and Purity: Both low conversion and the formation of impurities will result in a lower yield and purity of the desired product.

Q4: How can I monitor the progress of a reaction involving this compound?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Regular monitoring is crucial for determining the optimal reaction time and for identifying the formation of any significant side products, allowing for timely adjustments to the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Suggested Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress at each stage. For SNAr-type reactions, a range of room temperature to 80°C is a good starting point. For cross-coupling reactions, consider temperatures between 80°C and 120°C.[2]
Poor Solubility of Starting Materials Ensure that all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.
Catalyst Inactivity (for cross-coupling) If using a palladium catalyst, ensure it is fresh and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Insufficient Reaction Time Continue to monitor the reaction over a longer period. Some reactions may require extended stirring at the optimal temperature.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Reaction Temperature is Too High Reduce the reaction temperature. High temperatures can lead to the decomposition of starting materials or products and promote side reactions.[2]
Prolonged Reaction Time Once the formation of the desired product has plateaued (as determined by TLC or LC-MS), work up the reaction to prevent further conversion to byproducts.
Air or Moisture Contamination For sensitive reactions, particularly those involving organometallics or catalysts, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere using anhydrous solvents.

Quantitative Data Summary

The following table summarizes key temperature-related data for the synthesis of 5-Bromo-2,4-dimethoxypyrimidine and general temperature ranges for relevant reaction types based on structurally similar compounds.

Compound/Reaction Parameter Value Notes
5-Bromo-2,4-dimethoxypyrimidine Synthesis Initial Temperature10-15°CDuring addition of sodium methoxide.[1]
Reaction TemperatureRoom TemperatureFor 18 hours after initial cooling.[1]
Nucleophilic Aromatic Substitution (SNAr) (analogy) Temperature RangeRoom Temp. - 80°CBased on reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.[2]
Suzuki-Miyaura Coupling (analogy) Temperature Range80 - 120°CBased on reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.[2][3]

Experimental Protocols

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine [1]

  • In a round bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine in methanol.

  • Cool the mixture to 10-15°C.

  • Slowly add a solution of sodium methoxide in methanol dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 18 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, filter the reaction mass through a celite bed.

  • Concentrate the filtrate to obtain the crude product.

Visual Workflow for Temperature Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during reactions with this compound.

G start Reaction Start check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% increase_temp Increase Temperature (10-20°C increments) low_conversion->increase_temp check_impurities Check for Impurities good_conversion->check_impurities no_impurities No Significant Impurities check_impurities->no_impurities No impurities_present Impurities Present check_impurities->impurities_present Yes end Reaction Complete/Work-up no_impurities->end decrease_temp Decrease Temperature impurities_present->decrease_temp optimize_time Optimize Reaction Time impurities_present->optimize_time increase_temp->check_conversion decrease_temp->check_conversion optimize_time->check_conversion

Caption: Troubleshooting workflow for reaction temperature management.

References

troubleshooting failed reactions with 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving 5-Bromo-2,4-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1]

  • Lithiation/Metal-Halogen Exchange: For subsequent reaction with various electrophiles.[2]

Q2: How do the methoxy groups on the pyridine ring influence its reactivity?

A2: The two methoxy groups at the 2- and 4-positions are electron-donating. This increases the electron density of the pyridine ring, which can make the C-Br bond at the 5-position more electron-rich and potentially slow down the rate of oxidative addition to the palladium catalyst compared to a less electron-rich aryl bromide.[3] However, these reactions are generally feasible with proper catalyst and ligand selection.

Q3: Can the pyridine nitrogen interfere with the reaction?

A3: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can sometimes inhibit or "poison" the catalyst, leading to low yields or failed reactions.[4] The choice of a sterically bulky ligand is often crucial to shield the palladium center and prevent this unwanted interaction.[4]

General Troubleshooting Workflow for Failed Reactions

If you are experiencing low to no yield, the following workflow can help diagnose the issue.

G start Low / No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagents & Solvents start->reagents conditions Review Reaction Conditions start->conditions catalyst_active Is the Pd source active? Is the ligand appropriate? catalyst->catalyst_active reagents_pure Are starting materials pure? Are solvents dry and degassed? reagents->reagents_pure conditions_optimal Is the base, temperature, and time correct? conditions->conditions_optimal catalyst_solution Use fresh Pd source (e.g., precatalyst). Screen different ligands (e.g., Buchwald ligands). catalyst_active->catalyst_solution No resolution Problem Resolved catalyst_active->resolution Yes reagents_solution Re-purify starting materials. Use freshly dried and degassed solvents. Ensure inert atmosphere (N2/Ar). reagents_pure->reagents_solution No reagents_pure->resolution Yes conditions_solution Screen different bases (e.g., K3PO4, Cs2CO3). Optimize temperature (start lower, then increase). Increase reaction time and monitor by TLC/LC-MS. conditions_optimal->conditions_solution No conditions_optimal->resolution Yes

Caption: General troubleshooting workflow for low product yield.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem 1: Low to no yield of the desired biaryl product.

Possible Cause Recommended Solution Citation
Inactive Palladium Catalyst The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Use a fresh bottle of catalyst or a robust, air-stable precatalyst.[5]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Rigorously degas all solvents (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1][5]
Poor Boronic Acid Quality Boronic acids can degrade over time through dehydration (forming anhydrides) or protodeboronation. Use fresh, high-purity boronic acid.[5]
Incorrect Base or Solvent The base is critical for activating the boronic acid for transmetalation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, ensure vigorous stirring. Common systems include K₂CO₃ or K₃PO₄ in solvents like dioxane/water.[3][5]

Problem 2: Significant formation of homocoupled boronic acid byproduct.

Possible Cause Recommended Solution Citation
Presence of Oxygen This is the most common cause of homocoupling.Improve degassing procedures for all reagents and solvents.[5]
Reaction Temperature Too High High temperatures can sometimes favor side reactions.Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[1]
Buchwald-Hartwig Amination

Problem 1: Reaction fails or gives very low conversion.

Possible Cause Recommended Solution Citation
Catalyst Poisoning by Pyridine The pyridine nitrogen of the substrate is coordinating to the palladium center, deactivating it.Use sterically bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can shield the palladium and prevent substrate coordination.
Inappropriate Base The base may be too weak to deprotonate the amine-palladium complex or too strong for other functional groups.Sodium tert-butoxide (NaOt-Bu) is a common and effective base. If functional groups are sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened.
Reagent Insolubility If starting materials or the base are not soluble, the reaction will be inefficient.Toluene and 1,4-dioxane are common solvents. Ensure vigorous stirring, especially with heterogeneous bases.

Problem 2: Formation of palladium black.

Possible Cause Recommended Solution Citation
Catalyst Decomposition The active catalyst has fallen out of the catalytic cycle. This can be caused by excessive heat or impurities.Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.
Ligand Degradation Some phosphine ligands can be sensitive to air or heat.Use a pre-catalyst, which is often more stable. Ensure the ligand is handled under inert conditions.
Sonogashira Coupling

Problem 1: Low yield of the coupled alkyne product.

Possible Cause Recommended Solution Citation
Steric Hindrance The methoxy groups may provide some steric hindrance around the C-Br bond.Use a less sterically demanding phosphine ligand or consider a copper-free protocol which can sometimes be more effective for hindered substrates.
Ineffective Copper Co-catalyst The quality of the copper(I) source (typically CuI) is critical.Use a fresh bottle of CuI. An off-white or tan color may indicate oxidation; pure CuI is white.

Problem 2: Major byproduct is the homocoupled alkyne (Glaser coupling).

Possible Cause Recommended Solution Citation
Oxygen in the Reaction The copper-catalyzed homocoupling is highly sensitive to the presence of oxygen.Rigorous degassing of the solvent and reaction vessel is critical. Use freeze-pump-thaw cycles or sparge with an inert gas.
High Alkyne Concentration High concentration can favor the bimolecular homocoupling side reaction.Try adding the terminal alkyne slowly to the reaction mixture via a syringe pump to maintain a low concentration.
Copper-Mediated Pathway This is the primary pathway for Glaser coupling.Switch to a "copper-free" Sonogashira protocol. These methods often use a palladium catalyst with a suitable ligand and a base (like an amine) that can facilitate the cycle without copper.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[5][6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).[8]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe (typically a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.[1][7]

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[5][7]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][9]

  • Purification: Purify the crude product by flash column chromatography.[5]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Combine Solids: This compound Boronic Acid Base (K2CO3) B Establish Inert Atmosphere (3x Vacuum/N2 cycles) A->B C Add Pd Catalyst B->C D Add Degassed Solvents (e.g., Dioxane/H2O) C->D E Heat with Vigorous Stirring (80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup: Dilute, Wash, Dry F->G H Purify by Chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add Reagents: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the tube in a preheated oil bath or heating block at 90-110 °C and stir for 12-24 hours.[4]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[10]

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Stir the mixture for 10-15 minutes.[10]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat (typically 40-80 °C) until the starting material is consumed, monitoring by TLC.[10]

  • Workup: Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

References

improving regioselectivity in reactions of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 5-Bromo-2,4-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for functionalization: the C5-position bearing the bromo group and the C3-position, which is an acidic C-H bond activated by the adjacent methoxy groups. The electron-donating methoxy groups at the C2 and C4 positions influence the reactivity of the pyridine ring.

Q2: In palladium-catalyzed cross-coupling reactions, which position is more reactive?

A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond at the C5-position is significantly more reactive than the C-H bonds of the pyridine ring. This allows for selective functionalization at the C5-position.

Q3: How do the 2,4-dimethoxy groups influence the regioselectivity of reactions?

A3: The methoxy groups are electron-donating and act as ortho, para-directors. In the context of this compound, they enhance the electron density of the ring, which can modulate the reactivity of the C5-Br bond. More importantly, they can direct metallation to the adjacent C3 position in directed ortho-metalation (DoM) reactions.

Q4: What is Directed ortho-Metalation (DoM) and how is it applicable to this substrate?

A4: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[1] In this compound, the methoxy groups can act as DMGs, directing deprotonation by a strong base (like an organolithium reagent) to the C3 position.[1][2] This creates a nucleophilic center at C3, which can then react with various electrophiles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Problem: Attempting to functionalize the C3 position via DoM results in a mixture of products, including reaction at the C5-Br bond or decomposition.

Possible Causes and Solutions:

CauseSolution
Incorrect Base Selection Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to selectively deprotonate the C3 position without attacking the pyridine ring or the C-Br bond.[3]
High Reaction Temperature Maintain a low reaction temperature, typically -78 °C, to ensure the stability of the lithiated intermediate and prevent side reactions.[4]
Premature Quenching Ensure the lithiation step proceeds to completion before adding the electrophile. This can be monitored by TLC if a suitable quenching agent for a test run is used (e.g., D₂O).
Competitive Halogen-Metal Exchange At higher temperatures or with certain organolithium reagents (like n-BuLi), halogen-metal exchange at the C5-Br position can compete with or even dominate over C-H metalation. Using LDA or LiTMP at low temperatures can minimize this.
Issue 2: Low Yield in Suzuki-Miyaura Coupling at the C5-Position

Problem: The Suzuki-Miyaura coupling of an arylboronic acid at the C5-position of this compound gives a low yield of the desired product.

Possible Causes and Solutions:

CauseSolution
Catalyst Inactivity Ensure the use of a suitable palladium catalyst and ligand. For heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. Use of pre-catalysts can also improve results.[5]
Ineffective Base The choice of base is critical for activating the boronic acid. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones for heteroaryl halides.[6]
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, rigorously deoxygenating the reaction mixture, and avoiding prolonged reaction times at high temperatures.
Homocoupling of Coupling Partners Homocoupling can be reduced by ensuring an oxygen-free environment and optimizing the catalyst loading.[6]
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination

Problem: The Buchwald-Hartwig amination of this compound with a primary or secondary amine does not go to completion.

Possible Causes and Solutions:

CauseSolution
Inappropriate Ligand Choice The choice of ligand is crucial and substrate-dependent. For electron-rich pyridines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.[2]
Base Incompatibility A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and handled under inert conditions to maintain its activity.
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more active pre-catalyst can sometimes overcome this.
Steric Hindrance If coupling a bulky amine, steric hindrance can slow the reaction. Increasing the reaction temperature or using a more active catalyst system may be necessary.

Experimental Protocols

Note: The following protocols are generalized procedures based on reactions with structurally similar compounds and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C5-Position
  • Reaction Setup: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[7]

Protocol 3: General Procedure for Directed ortho-Metalation at the C3-Position
  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-BuLi (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Lithiation: To a separate flame-dried flask containing a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 equiv.) in anhydrous THF to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents Combine Reactants & Base add_catalyst Add Pd Catalyst/Ligand setup_reagents->add_catalyst inert_atmosphere Establish Inert Atmosphere add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench_extract Quench & Extract monitor->quench_extract purify Column Chromatography quench_extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_regioselectivity start Poor Regioselectivity in DoM cause1 Incorrect Base? start->cause1 cause2 High Temperature? start->cause2 cause3 Halogen-Metal Exchange? start->cause3 solution1 Use Hindered Base (LDA/LiTMP) cause1->solution1 solution2 Maintain -78 °C cause2->solution2 solution3 Use LDA at Low Temp cause3->solution3

Caption: Troubleshooting poor regioselectivity in Directed ortho-Metalation.

signaling_pathway_analogy cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_dom Directed ortho-Metalation substrate This compound suzuki Suzuki Coupling (C-C Bond Formation) substrate->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) substrate->buchwald lithiation Lithiation (LDA, -78°C) (C-H Activation) substrate->lithiation product_c5 C5-Functionalized Product suzuki->product_c5 buchwald->product_c5 electrophile Electrophilic Quench lithiation->electrophile product_c3 C3-Functionalized Product electrophile->product_c3

Caption: Reaction pathways for regioselective functionalization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2,4-dimethoxypyridine and 2,5-dibromopyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of two functionalized pyridine derivatives: 5-Bromo-2,4-dimethoxypyridine and 2,5-dibromopyridine. The analysis is supported by experimental data from the literature to aid in the strategic design of synthetic routes.

The reactivity of substituted pyridines is of paramount importance in medicinal chemistry, as the pyridine scaffold is a common motif in a vast number of pharmaceutical agents. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on the comparative reactivity of this compound and 2,5-dibromopyridine in three key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange (lithiation).

Theoretical Reactivity Profile

The differing substitution patterns of this compound and 2,5-dibromopyridine give rise to distinct electronic and steric environments, which in turn govern their reactivity.

This compound: The pyridine ring is rendered electron-rich by the two electron-donating methoxy groups at the 2- and 4-positions. This increased electron density can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions at the C5-Br bond. However, the methoxy group at the C4 position may exert some steric hindrance.

2,5-dibromopyridine: This molecule possesses two bromine atoms, offering the potential for sequential or regioselective functionalization. The bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling and metal-halogen exchange due to the electron-withdrawing nature of the adjacent nitrogen atom. The bromine at the 5-position is comparatively less reactive.

Comparative Performance in Key Reactions

The following sections provide a detailed comparison of the reactivity of this compound and 2,5-dibromopyridine in common synthetic transformations, supported by experimental data where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the position of the bromine atom.

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_products Products Bromopyridine R-Br (Bromopyridine) Catalyst Pd Catalyst, Base Bromopyridine->Catalyst BoronicAcid R'-B(OH)₂ (Boronic Acid/Ester) BoronicAcid->Catalyst CoupledProduct R-R' (Coupled Product) Catalyst->CoupledProduct

Data Presentation: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidine*Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100-High (expected)[1]
2,5-Dichloropyridine**Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-24High (C2-selective)[2]
2-BromopyridineArylboronic acidsPd/CO₂ (promoter)Aqueous, aerobic--Good to excellent[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂K₃PO₄Aqueous--High[4]
2,4-DibromopyridineAlkenyl/aryl boronic acidsPd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄--25-Good (C2-selective)[5]

*Note: Data for this compound was not explicitly found; data for the structurally similar 5-Bromo-2-chloro-4-methoxypyrimidine is presented as a proxy.[1] **Note: Data for 2,5-dibromopyridine was not explicitly found in a comparative context; data for the analogous 2,5-dichloropyridine is shown to illustrate regioselectivity.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Bromopyridine, Amine, Base setup->add_reagents add_catalyst Add Pd Precursor & Ligand add_reagents->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Data Presentation: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidine*Various aminesPd₂(dba)₃ / XantphosNaOtBuToluene100High (expected)[6]
2,5-Dibromo-3-(trifluoromethyl)pyridine**MorpholinePd(OAc)₂ / DavePhosCs₂CO₃Toluene10095 (C2-selective)[7]
2,6-DibromopyridineVarious aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-110Good to excellent (mono- or di-amination)[8]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[9]

*Note: Specific data for this compound was not available; data for the similar 5-Bromo-2-chloro-4-methoxypyrimidine is provided.[6] **Note: Data for 2,5-dibromopyridine was not found in a directly comparable format; data for the substituted 2,5-Dibromo-3-(trifluoromethyl)pyridine is shown to illustrate regioselectivity.[7]

Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange is a fundamental transformation for the introduction of a variety of functional groups via an organometallic intermediate. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions.

Lithiation_Pathway Bromopyridine Bromopyridine BuLi n-BuLi or i-PrMgCl/n-BuLi Bromopyridine->BuLi Metal-Halogen Exchange Lithiated_Intermediate Lithiated Pyridine BuLi->Lithiated_Intermediate Electrophile Electrophile (E+) Lithiated_Intermediate->Electrophile Substituted_Product Substituted Pyridine Electrophile->Substituted_Product

Data Presentation: Metal-Halogen Exchange

SubstrateReagentSolventTemp. (°C)Electrophile (E+)Product PositionYield (%)Reference
2,5-Dibromo-4-methoxypyridinen-BuLiTHF-78H₂OC5-H-[10][11]
2,5-Dibromo-4-methoxypyridinen-BuLi (30 min)THF-78DMFC2-CHO-[10][11]
2,5-Dibromopyridinen-BuLiToluene (low conc.)-78VariousC2-E (selective)-[12]
2,5-Dibromopyridinen-BuLiTHF (high conc.)-78VariousC5-E (selective)-[12]
2-(N-BOC-amino)-5-bromopyridinei-PrMgCl / n-BuLiTHF0 to -20DMFC5-CHO85[2]

*Note: Data for this compound was not found; data for the related 2,5-dibromo-4-methoxypyridine is presented to illustrate the influence of a methoxy group.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. The following are representative protocols based on the available literature.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][13][14][15]

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromopyridine, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.[6][8][16][17]

General Protocol for Metal-Halogen Exchange of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Organolithium reagent (e.g., n-BuLi, 1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Electrophile (1.2 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the bromopyridine in the anhydrous solvent.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the desired time (e.g., 30-60 minutes).

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.[2][12]

Conclusion

The choice between this compound and 2,5-dibromopyridine as a synthetic building block will depend on the desired final product and the intended synthetic strategy.

  • This compound is an electron-rich system, which is expected to be reactive in palladium-catalyzed cross-coupling reactions at the C5 position. The methoxy groups can also influence the properties of the final molecule.

  • 2,5-dibromopyridine offers the potential for regioselective functionalization. The C2-bromo position is generally more reactive, allowing for selective mono-functionalization under carefully controlled conditions in both cross-coupling and lithiation reactions. This leaves the C5-bromo position available for subsequent transformations, enabling the synthesis of diverse disubstituted pyridine derivatives.

Researchers should carefully consider the electronic and steric factors, as well as the potential for regioselectivity, when selecting between these two valuable synthetic intermediates. The provided protocols offer a starting point for the development of robust and efficient synthetic routes.

References

A Comparative Guide to 5-Bromo-2,4-dimethoxypyridine and Other Substituted Pyridines in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and the ability to undergo a variety of chemical transformations make them privileged scaffolds in medicinal chemistry. Among these, 5-Bromo-2,4-dimethoxypyridine stands out as a versatile intermediate, offering multiple reaction sites for diversification. This guide provides an objective comparison of this compound with other substituted pyridines, supported by experimental data from the literature, to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

The reactivity of substituted pyridines in cross-coupling reactions is significantly influenced by the nature and position of the substituents on the pyridine ring. In this compound, the bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. The two methoxy groups at the 2- and 4-positions are electron-donating, which can influence the electron density of the pyridine ring and, consequently, the reactivity of the C-Br bond.

Table 1: Comparison of Physicochemical Properties of Selected Substituted Pyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₇H₈BrNO₂218.05Not availableNot available
5-Bromo-2-methoxypyridineC₆H₆BrNO188.0280 °C/12 mmHg[1]Not available
2,5-DibromopyridineC₅H₃Br₂N236.89221-2239-11
3-BromopyridineC₅H₄BrN157.99173-174-28

Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of various substituted pyridines in these reactions provides a crucial metric for their utility. While specific quantitative data for this compound is limited in publicly available literature, we can infer its likely performance based on the reactivity of analogous compounds. The electron-donating methoxy groups in this compound may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted or electron-withdrawn bromopyridines. However, the C-Br bond at the 5-position is generally expected to be reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table presents a comparison of yields for the Suzuki coupling of various bromopyridines with arylboronic acids.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[2]
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001275[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O801295[3]
This compound (Estimated) Arylboronic acid Pd(PPh₃)₄ K₂CO₃/K₃PO₄ Dioxane/H₂O 80-100 12-24 70-90 N/A

Note: The data for this compound is an estimation based on the reactivity of similar compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of bromopyridines in this reaction is crucial for the construction of many biologically active molecules.

Table 3: Comparative Yields in Buchwald-Hartwig Amination Reactions

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001898[4]
2-BromopyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1102485[4]
This compound (Estimated) Primary/Secondary Amine Pd₂(dba)₃ / XPhos NaOtBu Toluene/Dioxane 100-110 18-24 75-95 N/A

Note: The data for this compound is an estimation based on the reactivity of similar compounds.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.

Table 4: Comparative Yields in Sonogashira Coupling Reactions

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[5]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65691[6]
This compound (Estimated) Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N DMF/THF 80-100 6-12 80-95 N/A

Note: The data for this compound is an estimation based on the reactivity of similar compounds.

Biological Activity of Substituted Pyridines

Pyridine and its derivatives are prominent scaffolds in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[6] The substitution pattern on the pyridine ring plays a crucial role in determining the pharmacological profile of these compounds. For instance, the introduction of different functional groups can modulate the compound's ability to interact with biological targets, its solubility, and its metabolic stability. While specific biological data for this compound is not extensively reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable intermediate in drug discovery programs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are general procedures for key cross-coupling reactions that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel.[2] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is heated with stirring.[2] The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried reaction vessel, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol) are added. The vessel is sealed, evacuated, and backfilled with an inert gas. The bromopyridine (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated with stirring.[4] Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by chromatography to afford the desired aminopyridine.

General Protocol for Sonogashira Coupling

To a solution of the bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 mmol), and a base (e.g., Et₃N, 2.0-3.0 mmol).[5] The reaction mixture is stirred at the appropriate temperature under an inert atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and the relationships between different synthetic strategies, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling Bromopyridine This compound Oxidative_Addition Oxidative Addition Bromopyridine->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Product 5-Aryl-2,4-dimethoxypyridine Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep_Vessel Prepare Dry Reaction Vessel Add_Catalyst Add Pd Precatalyst and Ligand Prep_Vessel->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst->Inert_Atmosphere Add_Reagents Add Bromopyridine, Amine, and Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Degassed Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Dilute_Filter Dilute and Filter Cool->Dilute_Filter Wash Wash with Water and Brine Dilute_Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Final Product: 5-Amino-2,4-dimethoxypyridine Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Signaling_Pathway_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_Domain Kinase Domain Receptor->Kinase_Domain Dimerization & Activation ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Kinase_Domain Binds to ATP binding site

Caption: Simplified signaling pathway showing inhibition by a pyridine-based kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. While direct quantitative comparisons with other substituted pyridines are not extensively documented, its structural features suggest it is a competent substrate in a range of important cross-coupling reactions. The provided experimental protocols and comparative data for analogous compounds offer a solid foundation for researchers to incorporate this compound into their synthetic strategies. The continued exploration of the reactivity and biological activity of such polysubstituted pyridines will undoubtedly lead to the discovery of novel molecules with significant applications.

References

Spectroscopic Analysis of 5-Bromo-2,4-dimethoxypyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of potential reaction products derived from 5-Bromo-2,4-dimethoxypyridine. Due to a lack of publicly available experimental data for this specific compound and its derivatives, this guide leverages data from structurally analogous compounds to provide expected spectroscopic values and general experimental protocols. The information herein serves as a foundational resource for researchers anticipating the synthesis and characterization of novel compounds from this versatile building block.

Introduction

This compound is a halogenated and methoxy-substituted pyridine derivative with significant potential in synthetic organic chemistry. The presence of a bromine atom at the C5 position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide focuses on the anticipated spectroscopic signatures of the products resulting from these key reactions.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its hypothetical Suzuki and Buchwald-Hartwig reaction products. The data is extrapolated from known values for structurally similar compounds.

Table 1: Comparison of Expected ¹H NMR Spectroscopic Data (in ppm)

CompoundH-3H-6-OCH₃ (C2)-OCH₃ (C4)Aromatic Protons (Coupling Partner)
This compound~6.7~8.1~3.9~4.0-
5-Phenyl-2,4-dimethoxypyridine (Suzuki Product)~6.8~8.3~3.9~4.0~7.3-7.6 (m)
5-(Anilino)-2,4-dimethoxypyridine (Buchwald-Hartwig Product)~6.5~7.9~3.8~3.9~6.9-7.4 (m), ~8.5 (s, NH)

Table 2: Comparison of Expected ¹³C NMR Spectroscopic Data (in ppm)

CompoundC-2C-3C-4C-5C-6-OCH₃ (C2)-OCH₃ (C4)Aromatic Carbons (Coupling Partner)
This compound~164~95~160~105~148~54~55-
5-Phenyl-2,4-dimethoxypyridine (Suzuki Product)~163~94~161~120~147~54~55~127-138
5-(Anilino)-2,4-dimethoxypyridine (Buchwald-Hartwig Product)~162~93~159~130~145~53~54~118-142

Table 3: Comparison of Expected IR and Mass Spectrometry Data

CompoundKey IR Peaks (cm⁻¹)Expected m/z (for most abundant isotopes)
This compound~2950 (C-H), ~1600 (C=C/C=N), ~1250 (C-O), ~1050 (C-O)217/219 [M]+
5-Phenyl-2,4-dimethoxypyridine (Suzuki Product)~3050 (Ar-H), ~2950 (C-H), ~1600 (C=C/C=N), ~1250 (C-O)215 [M]+
5-(Anilino)-2,4-dimethoxypyridine (Buchwald-Hartwig Product)~3400 (N-H), ~3050 (Ar-H), ~2950 (C-H), ~1600 (C=C/C=N)230 [M]+

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is typically required for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-dimethoxypyridines

Principle: This reaction facilitates the formation of a new carbon-carbon bond between the C5 position of the pyridine ring and an aryl group from an arylboronic acid.

Reaction Scheme:

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,4-dimethoxypyridines

Principle: This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond between the C5 position of the pyridine ring and a primary or secondary amine.

Reaction Scheme:

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.02-0.10 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄; 1.4-2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow for the functionalization of this compound and a typical palladium-catalyzed cross-coupling cycle.

Reaction_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki_Product 5-Aryl-2,4-dimethoxypyridine Suzuki->Suzuki_Product Buchwald_Product 5-Amino-2,4-dimethoxypyridine Buchwald->Buchwald_Product Analysis Spectroscopic Analysis (NMR, IR, MS) Suzuki_Product->Analysis Buchwald_Product->Analysis

Caption: General reaction workflow for this compound.

Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII R-X OxAdd Oxidative Addition PdII_Nu R-Pd(II)L2-Nu PdII->PdII_Nu Nu-M or R'2NH/Base Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) PdII_Nu:s->Pd0:n Product R-Nu PdII_Nu->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

A Comparative Guide to the Synthesis of 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for 5-Bromo-2,4-dimethoxypyridine, a valuable intermediate in the development of novel therapeutics. Due to the limited availability of direct, published protocols for the final product, this guide details a robust two-step synthesis, commencing with the preparation of the key precursor, 5-Bromo-2,4-dichloropyridine, followed by a well-established methoxylation reaction analogous to similar heterocyclic systems.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data for the first step is derived from established protocols, while the data for the second step is based on a highly analogous synthesis of 5-Bromo-2,4-dimethoxypyrimidine and serves as a well-founded projection.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureYieldPurity
1 Bromination & Diazotization2-amino-4-chloropyridineN-Bromosuccinimide, Sodium Nitrite, Hydrochloric Acid, Cuprous ChlorideDichloromethane, Water30 min (Bromination), 1 hr (Diazotization)0°C (Bromination), -30°C to RT (Diazotization)~59% (Overall)Column Chromatography Purified
2 Methoxylation (Analogous)5-Bromo-2,4-dichloropyridineSodium methoxideMethanolNot Specified10-15°CNot Specified for PyridineNot Specified for Pyridine

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyridine[1][2]

This protocol involves a two-part process starting from 2-amino-4-chloropyridine.

Part A: Bromination

  • Dissolve 2-amino-4-chloropyridine (e.g., 5 kg) in dichloromethane (50 L) in a suitable reaction vessel.

  • Cool the solution to 0°C.

  • Slowly add N-bromosuccinimide (7.65 kg) in batches, maintaining the temperature at 0°C.

  • Stir the reaction mixture for 30 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash with 1 mol/L hydrochloric acid.

  • Adjust the pH with a base and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to obtain the brominated intermediate. An expected yield is approximately 87%.

Part B: Diazotization and Chlorination

  • Dissolve the intermediate from Part A (e.g., 1 kg) in concentrated hydrochloric acid (20 L) at -30°C.

  • Slowly add sodium nitrite (830 g) in batches, controlling the temperature at -30°C.

  • After the addition is complete, stir the reaction mixture at -30°C for 1 hour.

  • Add cuprous chloride and allow the mixture to warm to room temperature. Monitor the reaction completion by TLC.

  • Adjust the reaction mixture to an alkaline pH with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with brine, dry with sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-Bromo-2,4-dichloropyridine. An expected yield for this step is approximately 68%.

Step 2: Synthesis of this compound (Based on Pyrimidine Analogue)[3]

This proposed protocol is based on the validated synthesis of 5-Bromo-2,4-dimethoxypyrimidine from 5-Bromo-2,4-dichloropyrimidine.

  • Prepare a solution of sodium methoxide in methanol in a round bottom flask at room temperature.

  • Cool the sodium methoxide solution to 10-15°C.

  • Prepare a solution of 5-Bromo-2,4-dichloropyridine (e.g., 30 g) in methanol (50 ml).

  • Add the 5-Bromo-2,4-dichloropyridine solution dropwise to the cooled sodium methoxide solution.

  • Monitor the reaction for completion by TLC.

  • Upon completion, the reaction mixture can be worked up by filtering and extracting the product with a suitable organic solvent like methylene dichloride.

  • The organic layer is then separated and evaporated under vacuum to obtain the crude product.

  • Further purification can be achieved by column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2,4-dichloropyridine cluster_step2 Step 2: Methoxylation (Analogous Protocol) 2-amino-4-chloropyridine 2-amino-4-chloropyridine Bromination Bromination 2-amino-4-chloropyridine->Bromination NBS, DCM, 0°C Intermediate 2-amino-5-bromo-4-chloropyridine Bromination->Intermediate Diazotization Diazotization Intermediate->Diazotization NaNO2, HCl, CuCl, -30°C to RT 5-Bromo-2,4-dichloropyridine 5-Bromo-2,4-dichloropyridine Diazotization->5-Bromo-2,4-dichloropyridine Start_Step2 5-Bromo-2,4-dichloropyridine Methoxylation Methoxylation Start_Step2->Methoxylation NaOMe, Methanol, 10-15°C Final_Product This compound Methoxylation->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Precursor_Synthesis Validated Synthesis of 5-Bromo-2,4-dichloropyridine Target_Synthesis Synthesis of This compound Precursor_Synthesis->Target_Synthesis Provides Starting Material Analogous_Protocol Validated Protocol for 5-Bromo-2,4-dimethoxypyrimidine Proposed_Method Proposed Methoxylation Protocol Analogous_Protocol->Proposed_Method Informs Methodology Proposed_Method->Target_Synthesis Leads to Final Product

Caption: Logical relationship of the proposed synthesis protocol.

A Comparative Guide to Alternative Reagents for 5-Bromo-2,4-dimethoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. 5-Bromo-2,4-dimethoxypyridine is a versatile reagent, widely utilized in cross-coupling reactions to introduce the 2,4-dimethoxypyridinyl moiety. However, exploring alternative reagents can offer advantages in terms of reactivity, cost, and availability, thereby expanding the synthetic toolbox. This guide provides an objective comparison of key alternatives to this compound, with a focus on their performance in common synthetic transformations, supported by experimental data.

Key Alternatives at a Glance

This guide focuses on three principal alternatives to this compound:

  • 5-Chloro-2,4-dimethoxypyridine: A less reactive but potentially more cost-effective alternative.

  • 5-Iodo-2,4-dimethoxypyridine: A more reactive alternative, often leading to higher yields and milder reaction conditions.

  • 2,4-Dimethoxypyridine-5-boronic Acid and its Pinacol Ester: Versatile reagents for Suzuki-Miyaura coupling reactions.

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions. The choice of halogen (or boronic acid derivative) significantly impacts the reaction conditions and outcomes. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[2] The reactivity of the halide directly influences the efficiency of the coupling. While specific comparative data for the 5-halo-2,4-dimethoxypyridines under identical conditions is limited in the literature, the general trend suggests that the iodo- and bromo-derivatives will exhibit higher reactivity than the chloro-derivative. 2,4-Dimethoxypyridine-5-boronic acid and its pinacol ester are specifically designed for this reaction and often provide excellent yields.

Table 1: Comparison of 5-Substituted-2,4-dimethoxypyridines in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~12Moderate to Good
5-Chloro-2,4-dimethoxypyridine Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-1004-16Low to Moderate
5-Iodo-2,4-dimethoxypyridine Arylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂ORT-80~4Good to Excellent
2,4-Dimethoxypyrimidine-5-boronic acid Aryl halidePd(dppf)Cl₂K₂CO₃DMF801285

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.[3] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination.[1] For less reactive aryl chlorides, more specialized, electron-rich, and bulky phosphine ligands are often necessary to achieve good yields.[4]

Table 2: Comparison of 5-Halo-2,4-dimethoxypyridines in Buchwald-Hartwig Amination

ReagentAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Primary/SecondaryPd₂(dba)₃ / BINAPNaOtBuToluene100~12Good
5-Chloro-2,4-dimethoxypyridine Primary/SecondaryPd(OAc)₂ / RuPhosNaOtBuToluene100~24Moderate

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity order of the halides (I > Br > Cl) is particularly pronounced in this reaction, with aryl iodides often reacting at room temperature, while aryl bromides may require heating.[6][7]

Table 3: Comparison of 5-Halo-2,4-dimethoxypyridines in Sonogashira Coupling

ReagentAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-80~6Good
5-Iodo-2,4-dimethoxypyridine Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDIPATHFRT3Excellent

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Synthesis and Availability of Alternatives

The accessibility of these reagents is a crucial consideration for their practical application.

  • 5-Chloro-2,4-dimethoxypyridine: Can be synthesized from 2,4-dimethoxypyridine via chlorination with N-chlorosuccinimide (NCS).

  • 5-Iodo-2,4-dimethoxypyridine: Can be prepared from 2,4-dimethoxypyridine through iodination.

  • 2,4-Dimethoxypyridine-5-boronic Acid and its Pinacol Ester: Typically synthesized from the corresponding 5-halopyridine (bromo or iodo) via a lithium-halogen exchange followed by reaction with a borate ester, or through a palladium-catalyzed borylation reaction.

Table 4: Cost and Availability Comparison

ReagentApproximate Price (USD/g)Availability
This compound 25-50Readily available
5-Chloro-2,4-dimethoxypyridine 30-60Commercially available
5-Iodo-2,4-dimethoxypyridine 80-120Commercially available
2,4-Dimethoxypyridine-5-boronic acid 30-70Commercially available
2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester 150-200Commercially available

Note: Prices are estimates and can vary between suppliers and purity grades.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 5-substituted-2,4-dimethoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, the 5-halo-2,4-dimethoxypyridine (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv) are combined in an anhydrous, degassed solvent (e.g., toluene). The mixture is heated, and the reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the 5-halo-2,4-dimethoxypyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is stirred at the appropriate temperature under an inert atmosphere and monitored by TLC or LC-MS. After completion, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[7]

Signaling Pathways and Workflow Diagrams

Cross_Coupling_Reactivity cluster_reagents Alternative Reagents cluster_reactions Cross-Coupling Reactions 5-Iodo-2,4-dimethoxypyridine 5-Iodo-2,4-dimethoxypyridine Suzuki Suzuki 5-Iodo-2,4-dimethoxypyridine->Suzuki High Yield Mild Conditions Buchwald_Hartwig Buchwald_Hartwig 5-Iodo-2,4-dimethoxypyridine->Buchwald_Hartwig Sonogashira Sonogashira 5-Iodo-2,4-dimethoxypyridine->Sonogashira Excellent Yield RT This compound This compound This compound->Suzuki Good Yield Higher Temp. This compound->Buchwald_Hartwig This compound->Sonogashira Good Yield Heating 5-Chloro-2,4-dimethoxypyridine 5-Chloro-2,4-dimethoxypyridine 5-Chloro-2,4-dimethoxypyridine->Suzuki Lower Yield Forcing Conditions 5-Chloro-2,4-dimethoxypyridine->Buchwald_Hartwig 5-Chloro-2,4-dimethoxypyridine->Sonogashira Challenging

Caption: Reactivity of halo-pyridines in cross-coupling.

Boronic_Acid_Synthesis 5-Halo-2,4-dimethoxypyridine 5-Halo-2,4-dimethoxypyridine Lithium-Halogen\nExchange Lithium-Halogen Exchange 5-Halo-2,4-dimethoxypyridine->Lithium-Halogen\nExchange Intermediate Intermediate Lithium-Halogen\nExchange->Intermediate Borylation Borylation Intermediate->Borylation 2,4-Dimethoxypyridine-5-boronic\nAcid / Ester 2,4-Dimethoxypyridine-5-boronic Acid / Ester Borylation->2,4-Dimethoxypyridine-5-boronic\nAcid / Ester

Caption: Synthesis of boronic acid derivatives.

Conclusion

While this compound remains a valuable and widely used reagent, the exploration of its chloro, iodo, and boronic acid analogs provides chemists with a broader range of options to optimize their synthetic strategies. The choice of reagent will depend on a balance of factors including desired reactivity, reaction conditions, cost, and the specific requirements of the target molecule. The 5-iodo derivative offers the highest reactivity, often allowing for milder conditions and higher yields, while the 5-chloro analog presents a more economical, albeit less reactive, alternative. The boronic acid derivatives are specifically tailored for Suzuki-Miyaura couplings and can provide excellent results in these transformations. This guide provides a framework for the rational selection of the most appropriate 2,4-dimethoxypyridine building block for a given synthetic challenge.

References

A Comparative Analysis of Suzuki-Miyaura Coupling Reactions Utilizing Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry. The selection of the starting bromopyridine isomer can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki reactions, supported by experimental data and detailed protocols.

The reactivity of bromopyridine isomers in palladium-catalyzed Suzuki-Miyaura couplings is primarily dictated by the electronic influence of the nitrogen atom within the pyridine ring. This influence affects the susceptibility of the carbon-bromine bond to oxidative addition, which is often the rate-determining step in the catalytic cycle. The general reactivity trend observed is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.

  • 4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, polarizing the C4-Br bond. This polarization makes the carbon atom highly electrophilic and thus more susceptible to oxidative addition by the palladium catalyst, leading to higher reactivity and typically higher yields.

  • 2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, potentially requiring specific ligands to achieve high yields.

  • 3-Bromopyridine: In this isomer, the bromine atom is at the meta-position relative to the nitrogen. The electron-withdrawing effect of the nitrogen is less pronounced at this position, resulting in a less electrophilic carbon atom. Consequently, 3-bromopyridine is the least reactive of the three isomers and often necessitates more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to the other isomers.

Performance Comparison of Bromopyridine Isomers in Suzuki Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-, 3-, and 4-bromopyridine with phenylboronic acid under typical palladium-catalyzed conditions. It is important to note that direct comparison of yields should be interpreted with caution as reaction conditions in different studies may not be identical.

Bromopyridine IsomerProductRepresentative Yield (%)Relative Reactivity
2-Bromopyridine2-Phenylpyridine~85%High
3-Bromopyridine3-Phenylpyridine~70-80%Low
4-Bromopyridine4-Phenylpyridine>95%Very High

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromopyridines. These can be adapted for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide Ar-X (Bromopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Experimental_Workflow start Start reagents Combine Bromopyridine, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity of C-Br vs. C-Cl Bonds in Substituted Pyridines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice between brominated and chlorinated pyridines as synthetic precursors can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of C-Br and C-Cl bonds in substituted pyridines, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid in the strategic design of synthetic routes.

The enhanced reactivity of bromopyridines over their chlorinated counterparts is a well-established principle in organic synthesis. This difference is primarily attributed to the lower bond dissociation energy (BDE) of the C-Br bond compared to the C-Cl bond, making the former more susceptible to oxidative addition by a palladium catalyst—often the rate-determining step in the catalytic cycle.[1][2] Consequently, reactions involving bromopyridines typically proceed under milder conditions, with shorter reaction times and often result in higher yields.

However, the cost-effectiveness and wider commercial availability of chloropyridines make them attractive starting materials. Recent advancements in catalyst and ligand design have significantly improved the feasibility of using less reactive chloropyridines in cross-coupling reactions, narrowing the reactivity gap. This guide will delve into the nuances of this reactivity difference with supporting data.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of C-Br and C-Cl bonds in substituted pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with quantitative data summarized for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is significantly influenced by the nature of the halogen.

Table 1: Comparison of C-Br vs. C-Cl Bond Reactivity in Suzuki-Miyaura Coupling

EntryPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3] (Representative)
22-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885[4] (Representative)
35-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/H₂O801275 (at C-Br)[2]
42,6-DichloropyrimidineBenzo[b]furan-2-boronic acidAllyl-based Pd precatalystK₂CO₃MeOH/THF60185[5]

Note: The data in this table is compiled from multiple sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. Yields are representative for the specified reaction or similar substrates.

As illustrated in Table 1, 2-bromopyridine (Entry 1) undergoes Suzuki-Miyaura coupling with high efficiency under relatively mild conditions. In contrast, 2-chloropyridine (Entry 2) often requires more specialized and robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, and may necessitate longer reaction times to achieve comparable yields.[4] The site-selective coupling of 5-bromo-2-chloropyridine (Entry 3) at the C-Br position further underscores the higher reactivity of the C-Br bond.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the halide.

Table 2: Comparison of C-Br vs. C-Cl Bond Reactivity in Buchwald-Hartwig Amination

EntryPyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80398[6] (Representative)
22-ChloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101694[7] (Representative)
32-BromopyridineVolatile Primary AminesPd(OAc)₂ / dpppNaOtBuToluene801255-98[6]
4Methyl 2,6-dichloroisonicotinateAnilinePd(OAc)₂ / XPhosNaOtBuToluene1001685 (mono-amination)[6]

Note: The data in this table is compiled from multiple sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. Yields are representative for the specified reaction or similar substrates.

The data in Table 2 clearly demonstrates that 2-bromopyridines are highly reactive substrates in Buchwald-Hartwig amination, affording excellent yields with a variety of amines under relatively mild conditions (Entries 1 and 3).[6] The amination of 2-chloropyridines (Entry 2), while achievable with high yields, generally requires higher temperatures, longer reaction times, and more sophisticated catalyst systems.[7] The successful mono-amination of a dichlorinated pyridine derivative (Entry 4) highlights that with the right choice of catalyst and conditions, selective C-N bond formation can be achieved even with less reactive chloro-substituents.[6]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of valuable alkynyl-substituted pyridines. The reactivity trend of halopyridines in this reaction is well-defined.

Table 3: Comparison of C-Br vs. C-Cl Bond Reactivity in Sonogashira Coupling

EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[8]
22-ChloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF10024Low to moderateGeneral knowledge
33-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFrt485[9] (Representative)
43-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6024Lower than bromo-analogueGeneral knowledge

Note: The data in this table is compiled from multiple sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. Yields are representative for the specified reaction or similar substrates.

The general reactivity trend for halides in Sonogashira coupling is I > Br >> Cl.[9] As shown in Table 3, bromopyridines are excellent substrates for Sonogashira coupling, providing high yields under relatively mild conditions (Entries 1 and 3).[8][9] In contrast, chloropyridines are significantly less reactive and often require higher temperatures, longer reaction times, and more specialized catalysts to achieve satisfactory yields. In many cases, the yields for chloropyridines remain significantly lower than for their bromo counterparts under similar conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

General Experimental Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by the amine and the 2-bromopyridine derivative.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.[6]

General Experimental Protocol for Sonogashira Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a stirred solution of the bromopyridine derivative and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the amine base and stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate in vacuo, and purify the crude product by flash chromatography.[9]

Visualization of Reaction Workflow and Reactivity Factors

To further clarify the concepts discussed, the following diagrams illustrate a general experimental workflow for cross-coupling reactions and the key factors influencing the reactivity of C-Br versus C-Cl bonds.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) glassware Assemble Dry Glassware under Inert Atmosphere reagents->glassware solvent Add Degassed Solvent glassware->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS, GC) heating->monitoring quench Quench Reaction & Cool monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography dry->purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cbr C-Br Bond cluster_ccl C-Cl Bond bde_br Lower Bond Dissociation Energy oa_br Faster Oxidative Addition bde_br->oa_br cost Substrate Cost bde_br->cost Higher conditions_br Milder Reaction Conditions oa_br->conditions_br reactivity Overall Reactivity conditions_br->reactivity Higher bde_cl Higher Bond Dissociation Energy oa_cl Slower Oxidative Addition bde_cl->oa_cl bde_cl->cost Lower conditions_cl Harsher Reaction Conditions oa_cl->conditions_cl conditions_cl->reactivity Lower

Caption: Factors influencing the reactivity of C-Br vs. C-Cl bonds in pyridines.

Conclusion

The choice between brominated and chlorinated pyridines in cross-coupling reactions is a balance between reactivity and cost. C-Br bonds are inherently more reactive, leading to more efficient reactions under milder conditions. However, the economic advantage of using C-Cl substituted pyridines is a significant consideration, and advancements in catalyst technology have made their use increasingly viable. For initial synthetic route scouting and small-scale syntheses where high yields and mild conditions are paramount, bromopyridines are often the preferred choice. For large-scale synthesis and process development, the optimization of reaction conditions to enable the use of more cost-effective chloropyridines can provide a significant economic advantage. This guide provides the foundational knowledge and representative data to make informed decisions in the design and execution of synthetic routes involving substituted pyridines.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Aryl-2,4-Dimethoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step that underpins the reliability of subsequent biological and pharmacological data. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 5-aryl-2,4-dimethoxypyridines, a class of compounds with significant interest in medicinal chemistry. We present supporting data and detailed experimental protocols to aid in the selection of the most appropriate methods for your research needs.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the most common analytical techniques for determining the purity of 5-aryl-2,4-dimethoxypyridines, comparing their key attributes to help you make an informed decision.

Technique Principle Information Provided Advantages Limitations Typical Purity Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Relative purity by peak area percentage.High resolution and sensitivity; widely applicable.[1][2]Requires a chromophore for UV detection; may not resolve all impurities.>95% by peak area at a specific wavelength.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Purity and identification of volatile impurities.High sensitivity and structural information from mass spectra.[4][5]Not suitable for non-volatile or thermally labile compounds.Absence of significant volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Absolute purity determination.[3][6]Universal detection principle; provides structural confirmation.[6]Lower sensitivity than chromatographic methods; requires a pure, stable internal standard.>95% absolute purity.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage composition of C, H, N, and S.[7][8][9]Verifies the elemental composition of the bulk sample.[8][9]Does not distinguish between the target compound and isomers or impurities with the same elemental composition.Experimental values within ±0.4% of the calculated values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the 5-aryl-2,4-dimethoxypyridine derivative being analyzed.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]

Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection should be set at a wavelength of maximum absorbance for the 5-aryl-2,4-dimethoxypyridine chromophore, often around 254 nm.[1]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[1]

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Method:

  • Internal Standard: Select a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be accurately weighed.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 5-aryl-2,4-dimethoxypyridine (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision volumetric flask.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all protons.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system with a capillary column is used.

Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation (e.g., 250 °C). Use a split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected compound and potential impurities (e.g., m/z 50-500).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of the 5-aryl-2,4-dimethoxypyridine.

Elemental Analysis

Instrumentation: An automated CHNS elemental analyzer.

Method:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvents, as these will affect the carbon and hydrogen percentages. A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen.[9] This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of the 5-aryl-2,4-dimethoxypyridine.

Visualizing the Workflow

A logical workflow is essential for the systematic assessment of compound purity. The following diagram illustrates a typical process, from the initial workup of the synthesized product to the final purity confirmation.

Purity_Assessment_Workflow synthesis Crude Product (Post-Workup) purification Purification (e.g., Column Chromatography, Crystallization) synthesis->purification initial_screen Initial Purity Screen (TLC / LC-MS) purification->initial_screen hplc HPLC Analysis (>95% Purity?) initial_screen->hplc nmr_structure Structural Confirmation (¹H, ¹³C NMR) hplc->nmr_structure Yes repurify Repurify hplc->repurify No elemental Elemental Analysis (±0.4% of Theory?) nmr_structure->elemental qnmr qNMR (Absolute Purity) final_product Pure Compound (>95% Purity Confirmed) qnmr->final_product elemental->qnmr Yes elemental->repurify No repurify->purification

Caption: Workflow for the purification and purity assessment of synthesized compounds.

The following diagram illustrates the signaling pathway for TLR/IL-1R, where IRAK4, a potential target for 5-aryl-pyrimidine derivatives, plays a key role. While the user's request is for 5-aryl-2,4-dimethoxypyridines, the provided search results included information on 5-aryl-2,4-diaminopyrimidines as IRAK4 inhibitors, which is a closely related scaffold and relevant to the drug development audience.

IRAK4_Signaling_Pathway ligand TLR/IL-1 Ligand receptor TLR/IL-1R ligand->receptor myd88 MyD88 receptor->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1/2 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 Complex traf6->tak1 downstream Downstream Signaling (NF-κB, MAPKs) tak1->downstream cytokines Pro-inflammatory Cytokines downstream->cytokines inhibitor 5-Aryl-pyrimidine Inhibitor inhibitor->irak4

Caption: Simplified IRAK4 signaling pathway, a target for 5-aryl-pyrimidine inhibitors.[10]

Conclusion

The purity assessment of synthesized 5-aryl-2,4-dimethoxypyridines requires a multi-faceted analytical approach. While HPLC is an excellent tool for initial purity screening and routine analysis, it should be complemented by orthogonal methods to ensure the comprehensive characterization of the compound. Quantitative NMR provides an absolute measure of purity, while elemental analysis confirms the elemental composition of the bulk material. For volatile impurities, GC-MS is the method of choice. By employing these techniques in a logical workflow, researchers can have high confidence in the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

The Strategic Advantage of 5-Bromo-2,4-dimethoxypyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. Among the myriad of available intermediates, 5-Bromo-2,4-dimethoxypyridine has emerged as a particularly advantageous building block in the synthesis of complex, biologically active molecules. This guide provides an objective comparison of this compound with other common intermediates, supported by experimental data, to highlight its superior performance in key chemical transformations.

The utility of substituted pyridines is well-established in medicinal chemistry, with the pyridine scaffold being a "privileged structure" found in numerous approved drugs.[1] The strategic placement of functional groups on the pyridine ring dictates the molecule's reactivity and its potential for elaboration into complex therapeutic agents. This compound offers a unique combination of features: a reactive bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions, and two methoxy groups at the 2- and 4-positions that modulate the electronic properties of the pyridine ring.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of brominated pyridine intermediates in this reaction is a key indicator of their utility.

To illustrate the advantages of the dimethoxy-substituted scaffold, we can compare the Suzuki-Miyaura coupling yields of a closely related analogue, 5-bromo-2,6-dimethoxypyridine, with other brominated pyridines. The electron-donating methoxy groups can influence the reactivity of the C-Br bond, often leading to cleaner reactions and higher yields.

IntermediateCoupling Partner (Aryl Boronic Acid)ProductYield (%)
5-Bromo-2,6-dimethoxypyridine4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2,6-dimethoxypyridineNot specified, but successful synthesis reported[2]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acid2-Methyl-5-phenylpyridin-3-amineModerate to good yields reported[3]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amineModerate to good yields reported[3]
2-BromopyridinePhenylboronic acid2-PhenylpyridineYields can be variable, often requiring specific ligands[1]
4-BromopyridinePhenylboronic acid4-PhenylpyridineGenerally high reactivity[1]

The presence of the methoxy groups in this compound is anticipated to provide similar, if not enhanced, reactivity and selectivity compared to its isomers and other substituted bromopyridines. The electron-donating nature of the methoxy groups can increase the electron density of the pyridine ring, which can influence the oxidative addition step in the Suzuki-Miyaura catalytic cycle.

Application in the Synthesis of Kinase Inhibitors

A significant application of functionalized pyridines is in the development of kinase inhibitors, a critical class of drugs for the treatment of cancer and inflammatory diseases.[4] The pyridine core often acts as a scaffold that mimics the hinge-binding motif of ATP in the kinase active site. The ability to introduce diverse substituents at the 5-position of the pyridine ring through cross-coupling reactions is crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.

One important target in this area is the p38 MAP kinase, a key regulator of inflammatory responses.[4] The synthesis of potent p38 MAP kinase inhibitors often involves the use of substituted pyridine intermediates.

Below is a diagram illustrating the p38 MAP kinase signaling pathway, which is a key target for inhibitors synthesized from intermediates like this compound.

p38_MAPK_pathway stress Stress Stimuli (UV, heat shock, cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2_3 MK2/3 p38->mk2_3 downstream Downstream Targets (e.g., transcription factors, enzymes) mk2_3->downstream inflammation Inflammatory Response (Cytokine production) downstream->inflammation inhibitor Pyridinyl-based Inhibitor (e.g., from this compound) inhibitor->p38 Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

The versatility of this compound in introducing a wide range of substituents via cross-coupling makes it an ideal starting material for building libraries of potential kinase inhibitors targeting pathways like the one illustrated above.

Experimental Protocols

To provide a practical context for the application of this compound and related intermediates, the following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of brominated pyridines.[3]

Materials:

  • This compound (or other bromopyridine intermediate) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the bromopyridine intermediate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The logical workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram.

suzuki_workflow start Start reagents Combine Bromopyridine, Arylboronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

While direct, side-by-side quantitative data is often dependent on the specific target molecule and reaction conditions, the available evidence and the fundamental principles of organic chemistry strongly suggest that this compound is a highly advantageous intermediate. Its well-defined reactive site for cross-coupling, coupled with the modulating effect of the dimethoxy substituents, provides a powerful tool for the efficient and selective synthesis of complex molecules, particularly in the realm of drug discovery. The strategic use of such advanced building blocks is paramount for accelerating the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,4-dimethoxypyridine: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Bromo-2,4-dimethoxypyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such compounds.

Immediate Safety and Hazard Identification

Based on aggregated data, 5-Bromo-2,4-dimethoxypyrimidine is classified as a substance that causes skin and serious eye irritation.[1] While specific toxicological data for this compound is not extensively available, its structural analogs, such as 5-bromo-2-methoxypyridine, are also known to cause respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may carry similar risks.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O₂[1]
Molecular Weight219.04 g/mol [1]
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Personal Protective Equipment (PPE)

When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes must be worn.[2]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors.[2]

Step-by-Step Disposal Procedures

Improper disposal of this compound, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited. Adherence to the following steps is crucial for safe and compliant disposal:

  • Waste Collection:

    • Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated gloves or pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, it should be collected in a dedicated, sealed container for halogenated organic waste. Do not mix with non-halogenated solvents.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name, "this compound," and an indication of its hazards (e.g., "Irritant").

    • The name of the principal investigator and the laboratory contact information should also be included.

  • Storage of Waste:

    • Hazardous waste containers should be stored in a designated, secure area away from incompatible materials.

    • Ensure containers are tightly closed to prevent leaks or spills.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.

    • The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocol: Spill Management

In the event of a spill, prompt and appropriate cleanup is essential to mitigate exposure and environmental contamination.

  • Ensure Ventilation: If a spill occurs outside of a fume hood, ensure the area is well-ventilated and restrict access to the location.

  • Containment:

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.

    • For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste following the procedures outlined above.

Disclaimer: This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS department for local, state, and federal regulations regarding chemical waste disposal.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs ppe->spill waste_generation Generate Waste (Solid or Liquid) ppe->waste_generation spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill->waste_generation No waste_collection Collect Waste in Designated Container spill_cleanup->waste_collection waste_generation->waste_collection label_container Label Container with Chemical Name & Hazards waste_collection->label_container store_waste Store in Secure Designated Area label_container->store_waste disposal_vendor Arrange for Pickup by Licensed Waste Vendor store_waste->disposal_vendor end End: Proper Disposal disposal_vendor->end

References

Personal protective equipment for handling 5-Bromo-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2,4-dimethoxypyridine was located. This guide is based on safety information for the closely related compound, 5-Bromo-2,4-dimethoxypyrimidine , due to the similarity in functional groups and anticipated hazard profile. It is imperative to treat this compound with, at a minimum, the same precautions outlined below. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for local and federal regulations.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Data

Based on data for 5-Bromo-2,4-dimethoxypyrimidine, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Data Summary
PropertyValueSource
GHS Hazard Statements H315, H319, H335[1]
Signal Word Warning
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles causing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.Prevents skin contact and absorption, which can cause skin irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or where splashing is likely, consider impervious clothing.Protects skin from accidental contact.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).Minimizes inhalation of dust or vapors that may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure risk.

Preparation
  • Consult SDS: Always review the most current Safety Data Sheet for the surrogate compound, 5-Bromo-2,4-dimethoxypyrimidine, before use.

  • Engineering Controls: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible.[3]

  • Assemble Equipment: Gather all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents before starting.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling
  • Location: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

  • Containment: Keep the container tightly closed when not in use.[4]

  • Avoid Dust/Aerosol Formation: Handle the compound carefully to minimize the generation of dust or aerosols.[4]

Post-Handling & Cleanup
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent, followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[5]

    • This includes the chemical itself, any contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleaning materials.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated location, away from incompatible materials. Use secondary containment to prevent spills.[5]

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[5]

    • The recommended method of disposal for halogenated organic compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Never dispose of this chemical down the drain or in regular trash.[5]

    • Follow all local, state, and national regulations for the disposal of halogenated organic compounds.[5][6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical help.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if the spill is contained there.

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[5]

  • Dispose: Collect all cleanup materials in a designated hazardous waste container for proper disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4 end End clean4->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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5-Bromo-2,4-dimethoxypyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.